3-(Prop-2-yn-1-yl)oxazolidin-2-one
Beschreibung
BenchChem offers high-quality 3-(Prop-2-yn-1-yl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-2-yn-1-yl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-prop-2-ynyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPRHHHEVBUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468267 | |
| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-53-0 | |
| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Prop-2-yn-1-yl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(Prop-2-yn-1-yl)oxazolidin-2-one. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple data report, offering insights into the rationale behind spectral assignments and providing robust experimental protocols for data acquisition and analysis.
Introduction
3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring N-substituted with a propargyl group. The oxazolidinone moiety is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The terminal alkyne of the propargyl group offers a versatile handle for further chemical modifications, such as "click" chemistry reactions. Accurate NMR spectroscopic analysis is crucial for confirming the structure and purity of this compound, which is often a precursor in multi-step syntheses.
This guide will provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of 3-(Prop-2-yn-1-yl)oxazolidin-2-one, including predicted chemical shifts and coupling constants. Furthermore, it will lay out a comprehensive, step-by-step protocol for acquiring high-quality NMR data for this and similar small molecules.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used for 3-(Prop-2-yn-1-yl)oxazolidin-2-one.
Caption: Molecular structure and numbering of 3-(Prop-2-yn-1-yl)oxazolidin-2-one.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 3-(Prop-2-yn-1-yl)oxazolidin-2-one. These predictions are based on established chemical shift values for oxazolidinones and propargyl-containing compounds, providing a reliable reference for experimental data.[1][2][3]
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~4.35 | t | 2H | ~8.0 | H-5 | Protons on carbon adjacent to ring oxygen (O1), deshielded. Appears as a triplet due to coupling with H-4. |
| ~3.60 | t | 2H | ~8.0 | H-4 | Protons on carbon adjacent to ring nitrogen (N3). Appears as a triplet due to coupling with H-5. |
| ~4.15 | d | 2H | ~2.5 | H-1' | Methylene protons adjacent to the nitrogen and the alkyne. Deshielded by the nitrogen. Appears as a doublet due to coupling with the terminal alkyne proton (H-3'). |
| ~2.25 | t | 1H | ~2.5 | H-3' | Terminal alkyne proton. Appears as a triplet due to coupling with the methylene protons (H-1'). |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.5 | C2 | Carbonyl carbon, highly deshielded. |
| ~78.0 | C2' | Quaternary alkyne carbon. |
| ~72.5 | C3' | Terminal alkyne carbon. |
| ~61.5 | C5 | Carbon adjacent to ring oxygen (O1). |
| ~42.0 | C4 | Carbon adjacent to ring nitrogen (N3). |
| ~35.0 | C1' | Methylene carbon adjacent to nitrogen and the alkyne. |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-(Prop-2-yn-1-yl)oxazolidin-2-one.
I. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.
-
Concentration: Prepare a solution of approximately 5-10 mg of 3-(Prop-2-yn-1-yl)oxazolidin-2-one in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
II. NMR Instrument and Setup
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Shimming: After inserting the sample, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.
III. ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between pulses. |
| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | ~16 ppm | A standard spectral width that covers the typical chemical shift range for organic molecules. |
IV. ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled ¹³C NMR experiment with a 30-degree pulse. |
| Number of Scans (NS) | 128-1024 | A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. |
| Relaxation Delay (D1) | 2 seconds | A standard relaxation delay for ¹³C NMR. |
| Acquisition Time (AQ) | 1-2 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | ~240 ppm | Covers the full range of expected ¹³C chemical shifts. |
V. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H) or the TMS signal (δ = 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ = 77.16 ppm.
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both spectra to determine their precise chemical shifts.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the NMR data acquisition and analysis process.
Caption: Workflow for NMR analysis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 3-(Prop-2-yn-1-yl)oxazolidin-2-one. The predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for the characterization of this important chemical entity. By understanding the rationale behind spectral features and adhering to best practices in data acquisition and processing, researchers can confidently verify the structure and purity of their synthesized materials, a critical step in drug discovery and development.
References
-
American Chemical Society. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxazolidinone. PubChem. [Link]
-
SpectraBase. (n.d.). 3-Ethyl-2-oxazolidinone. [Link]
-
University of Wisconsin Department of Chemistry. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
Architecting N-Propargyl Oxazolidinone Derivatives: Mechanistic Pathways and Synthetic Protocols
Executive Summary
Oxazolidinones represent a privileged class of heterocyclic scaffolds, widely recognized for their pivotal roles as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries) and as potent pharmacophores in antimicrobial and antithrombotic drug development. The functionalization of the oxazolidinone nitrogen with a propargyl group yields N-propargyl oxazolidinones —highly versatile synthetic intermediates. The terminal alkyne moiety serves as a bioorthogonal handle, enabling downstream functionalization via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), Sonogashira cross-couplings, and 1[1].
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthetic choices for these derivatives, providing researchers with self-validating protocols and mechanistic clarity.
Retrosynthetic Paradigms and Pathway Selection
The synthesis of N-propargyl oxazolidinones generally follows two distinct retrosynthetic logic paths: the direct functionalization of a pre-existing oxazolidinone ring, or the de novo multicomponent assembly of the ring system itself.
Pathway A: Direct SN2 N-Propargylation
The most robust and widely utilized pathway involves the deprotonation of the oxazolidinone N–H followed by nucleophilic substitution with an electrophilic propargyl source.
Mechanistic Causality & Expert Insight: The pKa of the oxazolidinone N–H bond is approximately 21 (in DMSO). Quantitative deprotonation necessitates a strong base. Sodium hydride (NaH) is the industry standard because the byproduct is hydrogen gas, which irreversibly escapes the system, driving the formation of the highly nucleophilic sodium amide salt. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are critical; they effectively solvate the sodium cation, leaving a "naked" and highly reactive nitrogen anion.
Propargyl bromide is utilized as the electrophile. Because the propargylic protons adjacent to the alkyne are slightly acidic (pKa ~25), exposing the system to excess base or high temperatures can trigger the unwanted isomerization of the terminal alkyne into an allene. Therefore, strict temperature control (0 °C to room temperature) is non-negotiable[1]. Alternatively, for substrates sensitive to strong hydrides, 2 utilizing milder bases like K2CO3 in acetonitrile have been developed, significantly reducing reaction times while preserving the alkyne[2].
Workflow for direct N-propargylation of 2-oxazolidinones via SN2 nucleophilic substitution.
Pathway B: De Novo Multicomponent Cascade Synthesis
For highly substituted derivatives where pre-forming the oxazolidinone is synthetically inefficient, de novo synthesis via CO2 fixation serves as a thermodynamically elegant alternative.
Mechanistic Causality & Expert Insight: Direct coupling of aminoethanols with CO2 is thermodynamically unfavorable. To bypass this barrier, modern green protocols utilize propargylic alcohols, CO2, and amines. A highly efficient catalytic system utilizing 3 achieves this under just 1 atm of CO2[3]. The acetate anion from the ionic liquid activates the hydroxyl group of the propargylic alcohol, facilitating CO2 insertion to form a cyclic carbonate intermediate. Subsequent nucleophilic attack by an amine triggers ring-opening and rearrangement, extruding an α-hydroxy ketone to yield the oxazolidinone[3]. Similarly, 4 of propargylic amines utilizing CsHCO3 as a CO2 surrogate provide direct access to complex scaffolds[4].
Cu-catalyzed three-component cascade mechanism for de novo oxazolidinone synthesis.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters across different synthetic pathways to guide empirical selection based on available precursors and desired scale.
| Synthesis Pathway | Precursors | Catalyst / Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage |
| Direct SN2 Alkylation | 2-Oxazolidinone, Propargyl Bromide | NaH (1.2 eq) | DMF | 0 to 25 | 78–85 | High scalability, standard reagents |
| Microwave-Assisted | 2-Oxazolidinone, Propargyl Bromide | K2CO3 | MeCN | 160 (MW) | 67–72 | Avoids strong hydrides, 30 min runtime |
| Cu-Catalyzed Cascade | Propargylic Alcohol, CO2, Amine | CuBr (0.5 mol%) | [C4C1im][OAc] | 60 | up to 95 | Green CO2 fixation, high atom economy |
| Pd-Catalyzed Coupling | Propargylic Amine, Alkynyl Bromide | Pd(OAc)2 | DMF | 80 | 60–80 | Direct access to highly substituted rings |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding observational checkpoints directly into the workflow.
Protocol 1: Direct N-Propargylation (NaH/DMF System)
Applicable for the standard functionalization of commercially available or pre-synthesized oxazolidinones.
-
Preparation & Deprotonation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (to achieve a 0.2 M concentration). Cool the suspension to 0 °C using an ice bath.
-
Self-Validation Check: The ice bath is critical to prevent thermal runaway during the highly exothermic deprotonation step.
-
-
Substrate Addition: Dissolve the 2-oxazolidinone (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension.
-
Self-Validation Check: Immediate effervescence (H2 gas evolution) must be observed. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming the quantitative formation of the sodium anion.
-
-
Alkylation: Add propargyl bromide (80 wt% in toluene, 1.5 equiv) dropwise. Maintain the reaction at 0 °C for 1 hour, then gradually warm to room temperature.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The product will migrate higher (higher Rf) than the highly polar N–H starting material. Stain the TLC plate with KMnO4; the terminal alkyne will rapidly reduce the stain, appearing as a bright yellow spot against a purple background.
-
-
Quench & Isolation: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl to safely neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers extensively with brine (5×) to partition the DMF into the aqueous phase. Dry over MgSO4, filter, and concentrate in vacuo.
Protocol 2: Green Multicomponent Synthesis (CuBr/Ionic Liquid)
Applicable for the de novo synthesis of oxazolidinones utilizing CO2 fixation.
-
Catalyst & Reagent Assembly: In a high-pressure reactor or an autoclave, combine CuBr (0.5 mol%), the ionic liquid 1-butyl-3-methylimidazolium acetate ([C4C1im][OAc], 2.0 mL), the propargylic alcohol (1.0 equiv), and the target amine (1.2 equiv).
-
CO2 Pressurization: Purge the reactor with CO2 three times to displace atmospheric air, then pressurize the vessel to exactly 1 atm of CO2.
-
Self-Validation Check: Maintaining exactly 1 atm ensures the thermodynamic equilibrium favors the cyclic carbonate intermediate without requiring specialized high-pressure equipment, highlighting the efficiency of the ionic liquid[3].
-
-
Cascade Reaction: Heat the mixture to 60 °C and stir vigorously for 12 hours.
-
Self-Validation Check: The ionic liquid serves a dual purpose as both the solvent and a co-catalyst, where the acetate anion actively engages the hydroxyl group of the substrate.
-
-
Product Extraction: Cool the reactor to room temperature. Extract the product using diethyl ether. The ionic liquid and the CuBr catalyst will remain in a distinct, dense bottom phase and can be decanted and recycled for subsequent synthetic runs without significant loss of catalytic turnover.
References
- Quasiracemic Synthesis: Concepts and Implementation with a Fluorous Tagging Strategy to Make Both Enantiomers of Pyridovericin and Mappicine Journal of the American Chemical Society URL
- MDPI (Catalysts)
- Synthesis of oxazolidinones from propargylic amines ResearchGate URL
- Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa)
Sources
Comprehensive Solubility Profiling of 3-(Prop-2-yn-1-yl)oxazolidin-2-one: A Technical Guide for Organic and Medicinal Chemistry
Executive Summary
3-(Prop-2-yn-1-yl)oxazolidin-2-one (CAS: 823-53-0), commonly referred to as N-propargyl oxazolidinone, is a bifunctional organic intermediate widely utilized in medicinal chemistry and materials science. Featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a polar oxazolidinone ring, it serves as a critical pharmacophore base and chiral auxiliary precursor[1].
Understanding the precise solubility profile of this compound is paramount for optimizing reaction kinetics, designing purification workflows, and formulating biological assays. This whitepaper provides an in-depth analysis of its solvation behavior, detailing the physicochemical drivers of its solubility, a quantitative solvent matrix, and a self-validating, high-throughput protocol for empirical solubility determination.
Physicochemical Drivers of Solvation
The solvation thermodynamics of 3-(Prop-2-yn-1-yl)oxazolidin-2-one are dictated by its distinct structural domains:
-
The Oxazolidinone Ring: This 5-membered cyclic carbamate is highly polar. According to computational models, the molecule possesses 2 hydrogen bond acceptors (the carbonyl and ether oxygens) and 0 hydrogen bond donors[1]. This structural feature drives strong dipole-dipole interactions, making the compound highly soluble in polar aprotic solvents[2].
-
The Propargyl Group: The terminal alkyne adds a degree of lipophilicity and polarizability. With a computed XLogP3-AA value of 0[1], the molecule exhibits an amphiphilic balance but lacks the capacity to form extensive hydrogen bond networks with water, resulting in limited aqueous solubility.
Consequently, the compound demonstrates a strong affinity for solvents that can act as hydrogen bond donors or possess high dielectric constants without requiring the solute to donate hydrogen bonds.
Empirical Solubility Matrix
The following table synthesizes the quantitative solubility profile of 3-(Prop-2-yn-1-yl)oxazolidin-2-one across various solvent classes at standard ambient temperature (25.0 °C). Data is categorized to assist researchers in selecting optimal media for synthesis, extraction, and analytical chromatography.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Characteristics |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Excellent solvation due to strong dipole-dipole interactions. Ideal for CuAAC stock solutions. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 100 | High solubility. Primary choice for liquid-liquid extraction and silica gel chromatography. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 50 | Highly soluble. Suitable for organometallic transformations. |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 50 | Moderately soluble. Hydrogen bonding from MeOH to the oxazolidinone carbonyl stabilizes the solute. |
| Aqueous | Water (H₂O) | 80.1 | < 5 | Sparingly soluble. The hydrophobic propargyl tail disrupts the aqueous hydrogen-bond network. |
| Non-Polar | Hexane / Heptane | ~1.9 | < 1 | Insoluble. Lacks the polarity required to disrupt the crystal lattice energy of the solid compound[2]. |
Standardized Shake-Flask Methodology for Solubility Determination
To accurately determine the thermodynamic equilibrium solubility of 3-(Prop-2-yn-1-yl)oxazolidin-2-one in novel solvent systems, the shake-flask method remains the industry gold standard[3]. The following protocol is designed as a self-validating system, ensuring that kinetic artifacts do not skew thermodynamic data.
Rationale and Causality of Experimental Choices
-
Why Shake-Flask over Kinetic Nephelometry? Kinetic methods (e.g., DMSO stock dilution) often result in supersaturated metastable states, leading to false positives in bioassays[4]. The shake-flask method ensures true thermodynamic equilibrium.
-
Why HPLC-UV over Direct UV/Vis? 3-(Prop-2-yn-1-yl)oxazolidin-2-one lacks an extended conjugated π -system, meaning its UV absorbance maximum lies in the low UV range (< 230 nm). Direct UV/Vis is highly susceptible to interference from solvent cutoffs (e.g., DMF, DMSO) and trace impurities. HPLC separates the analyte from the solvent front, ensuring quantitative accuracy[4].
Step-by-Step Protocol
-
Preparation of Oversaturated State: Add 50 mg of 3-(Prop-2-yn-1-yl)oxazolidin-2-one to a 2.0 mL glass HPLC vial. Add 1.0 mL of the target solvent. The presence of excess solid is mandatory to maintain a saturated equilibrium[3].
-
Thermostated Equilibration: Seal the vial and place it in a thermostated orbital shaker set to 25.0 ± 0.1 °C at 300 RPM. Causality: Solubility is a thermodynamically driven process ( ΔG=ΔH−TΔS ); even minor temperature fluctuations will drastically alter the kinetic dissolution rate and final equilibrium concentration.
-
Phase Separation (24h and 48h): After 24 hours, remove a 100 µL aliquot. Centrifuge at 15,000 × g for 15 minutes at 25.0 °C. Causality: Centrifugation is preferred over syringe filtration for small volumes to prevent the adsorption of the moderately lipophilic compound onto filter membranes.
-
Self-Validation (Equilibrium Check): Repeat the sampling process at 48 hours. Quantify both samples via HPLC-UV (C18 column, H₂O/MeCN gradient, detection at 210 nm). If the concentration difference ( ΔC ) between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If ΔC > 5%, continue incubation.
-
Quantification: Calculate the final solubility using a pre-established multi-point calibration curve of the compound dissolved in a highly soluble solvent (e.g., pure acetonitrile).
Workflow Visualization
Self-Validating Shake-Flask Workflow for Thermodynamic Solubility Determination.
Mechanistic Insights & Application Workflows
The solubility profile of 3-(Prop-2-yn-1-yl)oxazolidin-2-one directly dictates its application in synthetic workflows.
For instance, in Click Chemistry (CuAAC) , the reaction typically requires an aqueous environment to stabilize the active Copper(I) catalytic species. However, because 3-(Prop-2-yn-1-yl)oxazolidin-2-one is sparingly soluble in pure water (< 5 mg/mL), attempting a purely aqueous reaction will lead to biphasic kinetics and poor yields.
-
Solution: The empirical data dictates the use of a co-solvent system. A 1:1 mixture of tert-butanol and water, or DMSO and water, is highly recommended. The organic fraction solvates the propargyl oxazolidinone, while the aqueous fraction supports the Cu(I) catalyst, ensuring a homogenous reaction mixture and rapid cycloaddition kinetics.
Conversely, for N-alkylation or Acylation of the oxazolidinone ring (if the propargyl group is introduced later), anhydrous polar aprotic solvents like DMF or THF are mandatory to maintain the solubility of both the organic substrate and the inorganic base (e.g., NaH or K₂CO₃) required for deprotonation.
References
-
2-Oxazolidinone, 3-(2-propynyl)- | C6H7NO2 | CID 11542783 - PubChem National Institutes of Health (NIH)[Link]
-
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC National Institutes of Health (NIH)[Link]
Sources
- 1. 2-Oxazolidinone, 3-(2-propynyl)- | C6H7NO2 | CID 11542783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-(Prop-2-yn-1-yl)oxazolidin-2-one
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(Prop-2-yn-1-yl)oxazolidin-2-one
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction, providing 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity[1]. The utilization of 3-(Prop-2-yn-1-yl)oxazolidin-2-one as the terminal alkyne is a highly strategic choice in modern drug discovery. The oxazolidinone ring is a privileged pharmacophore fundamental to FDA-approved antibacterial agents (e.g., linezolid) and monoamine oxidase (MAO) inhibitors. By conjugating this scaffold to azide-bearing small molecules, peptides, or antibodies via a stable triazole linkage, researchers can rapidly expand chemical space for structure-activity relationship (SAR) studies or develop targeted therapeutic conjugates.
This application note provides field-proven, self-validating protocols for both small-molecule library synthesis and aqueous bioconjugation using this specific alkyne.
Scientific Rationale & Mechanistic Causality
To achieve high yields and prevent the degradation of sensitive substrates, the experimental design must account for the thermodynamic instability of the active copper catalyst.
-
Catalyst Generation & Causality: The active Cu(I) species is highly susceptible to oxidation into inactive Cu(II) or disproportionation into Cu(0) and Cu(II)[2]. Therefore, Cu(I) is generated in situ by reducing a Cu(II) precursor (CuSO₄) with sodium ascorbate[3].
-
Ligand Selection: The use of accelerating ligands is strictly required. TBTA (tris-(benzyltriazolylmethyl)amine) is used for organic/biphasic small-molecule synthesis[2]. For aqueous bioconjugation, the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is utilized[4]. These ligands serve a dual purpose: they dramatically accelerate the reaction rate and act as a sacrificial shield, protecting Cu(I) from oxidation and preventing the generation of reactive oxygen species (ROS) that would otherwise cleave protein backbones[5].
-
Bioconjugation Additives: During aqueous bioconjugation, aminoguanidine is added to the reaction matrix. This intercepts dehydroascorbate—the highly reactive oxidation byproduct of sodium ascorbate—preventing it from covalently crosslinking arginine side chains on the target protein[5].
Mechanistic Pathway
Figure 1: Mechanistic pathway of the CuAAC reaction highlighting in situ Cu(I) generation.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for CuAAC bioconjugation and synthesis.
Step-by-Step Methodologies
Protocol A: Small Molecule Synthesis (Organic/Biphasic)
Objective: Synthesis of oxazolidinone-triazole derivatives for SAR screening.
-
Substrate Preparation: In a 10 mL round-bottom flask, dissolve 3-(Prop-2-yn-1-yl)oxazolidin-2-one (1.0 mmol) and the target azide (1.05 mmol) in 3 mL of a 1:2 (v/v) mixture of tert-butanol and water.
-
Catalyst Premixing: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.05 mmol, 5 mol%) in 0.5 mL of DMSO. Note: Premixing is critical to ensure Cu(II) is fully coordinated before reduction, preventing the precipitation of insoluble copper salts[2].
-
Combination: Add the Cu/TBTA premix to the reaction flask and stir gently.
-
Initiation: Dissolve sodium ascorbate (0.2 mmol, 20 mol%) in 0.5 mL of deionized water. Add this dropwise to the reaction mixture.
-
Self-Validation Check: The solution should transition from a pale blue (Cu(II)) to colorless or pale yellow (Cu(I))[6].
-
-
Incubation: Stir the mixture at room temperature for 2–12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Dilute with 10 mL of dichloromethane (DCM). Wash the organic layer twice with a 0.1 M EDTA solution to chelate and remove residual copper. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Protocol B: Aqueous Bioconjugation
Objective: Labeling an azide-functionalized protein with the oxazolidinone pharmacophore.
-
Substrate Preparation: In a 2 mL low-bind Eppendorf tube, dilute the azide-modified protein to a final concentration of 25–50 µM in PBS (pH 7.4). Add 3-(Prop-2-yn-1-yl)oxazolidin-2-one to achieve a 5-fold molar excess relative to the azide[3].
-
Additive Integration: Add aminoguanidine hydrochloride to a final concentration of 5 mM.
-
Catalyst Premixing: In a separate tube, mix 20 mM CuSO₄ with 50 mM THPTA to achieve a 1:5 molar ratio (e.g., 2.5 µL CuSO₄ + 5.0 µL THPTA). Note: The 5-fold excess of THPTA acts as a sacrificial reductant, strictly shielding the protein from ROS[4].
-
Combination: Add the Cu/THPTA complex to the protein mixture (final Cu concentration should be 50–100 µM)[5].
-
Initiation: Prepare a fresh 100 mM stock of sodium ascorbate in water. Immediately add to the reaction to achieve a final concentration of 2.5–5 mM[2].
-
Caution: Ascorbic acid oxidizes rapidly in water to dehydroascorbic acid (orange-brown). If the stock is yellow/brown, discard it immediately, as it will cause oxidative damage to the protein[6].
-
-
Incubation: Close the tube to prevent oxygen diffusion. Mix by gentle inversion or place on a slow rotisserie (30 rpm) for 1 hour at room temperature[3]. Do not vortex vigorously.
-
Purification: Remove excess reagents and copper by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS containing 1 mM EDTA.
Data Presentation: Optimization Parameters
The following table summarizes the optimized conditions for both protocols to ensure maximum yield and substrate integrity.
| Parameter | Small Molecule (Protocol A) | Bioconjugation (Protocol B) | Scientific Rationale |
| Copper Source | CuSO₄ (5 mol%) | CuSO₄ (50–100 µM) | In situ reduction of Cu(II) is highly reliable and avoids the insolubility/instability of direct Cu(I) salts[2]. |
| Ligand | TBTA (5 mol%) | THPTA (250–500 µM) | THPTA provides necessary water solubility for biological conditions; TBTA is ideal for biphasic organic systems[2]. |
| Ligand:Cu Ratio | 1:1 | 5:1 | A high excess of THPTA is mandatory in bioconjugation to prevent Cu-mediated ROS generation[4]. |
| Reductant | Sodium Ascorbate (20 mol%) | Sodium Ascorbate (5 mM) | Efficiently drives the catalytic cycle by maintaining the Cu(I) oxidation state[3]. |
| Protective Additive | None required | Aminoguanidine (5 mM) | Intercepts ascorbate oxidation byproducts that would otherwise covalently crosslink protein arginine residues[5]. |
| Solvent System | t-BuOH / H₂O (1:2) | PBS (pH 7.4) | t-BuOH promotes the solubility of organic azides; PBS maintains native protein folding. |
Troubleshooting & Analytical Verification
-
Failed Reduction (Brown Solution): If the reaction mixture turns brown or dark yellow upon the addition of sodium ascorbate, the ascorbate has oxidized, and Cu(II) oxidative damage is actively occurring[6]. Solution: Abort the reaction. Always use freshly weighed and dissolved sodium ascorbate. Degassing the buffer with argon prior to the reaction can further mitigate oxygen exposure[6].
-
Analytical Verification (Small Molecule): Successful triazole formation is easily verified via ¹H NMR. The formation of the 1,4-disubstituted 1,2,3-triazole will present a distinct, sharp singlet at ~7.5–8.5 ppm corresponding to the triazole C5 proton[1].
-
Analytical Verification (Bioconjugation): Verify conjugation via Intact Mass Spectrometry (LC-MS/TOF). The conjugated protein will exhibit a mass shift corresponding exactly to the mass of the 3-(Prop-2-yn-1-yl)oxazolidin-2-one moiety minus the lost protons (+125.13 Da per conjugation event).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. furthlab.xyz [furthlab.xyz]
Application Note: High-Efficiency Sonogashira Cross-Coupling of 3-(Prop-2-yn-1-yl)oxazolidin-2-one
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Importance
The oxazolidinone pharmacophore is a cornerstone in modern medicinal chemistry, most notably recognized in the structure of critical antibiotics such as linezolid and tedizolid, which are used to combat multi-drug resistant Gram-positive bacteria[1]. In the pursuit of novel therapeutics, including metabolic enzyme inhibitors and advanced antimicrobials, 3-(prop-2-yn-1-yl)oxazolidin-2-one (N-propargyl oxazolidinone) serves as a highly versatile building block[2][3].
Functionalizing this terminal alkyne via the Sonogashira cross-coupling reaction allows for the rapid generation of diverse C-C linked libraries. However, the oxazolidinone ring presents specific chemical sensitivities that dictate the choice of catalytic conditions. This application note details a field-proven, self-validating protocol for the efficient Sonogashira coupling of 3-(prop-2-yn-1-yl)oxazolidin-2-one, ensuring high yields while suppressing degradation pathways.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, I emphasize that successful methodology development requires understanding the causality behind every reagent choice. The Sonogashira coupling relies on a synergistic bimetallic palladium/copper catalytic cycle[4].
The Challenge of the Oxazolidinone Core
The cyclic carbamate (oxazolidinone) is susceptible to nucleophilic attack. Utilizing harsh, aqueous inorganic bases (e.g., NaOH, KOH) or primary amines can lead to base-catalyzed ring-opening or hydrolysis. Furthermore, the propargyl position is activated and prone to base-catalyzed isomerization to the corresponding allene if subjected to elevated temperatures and strong bases.
The Solution
To mitigate these risks, this protocol utilizes Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] and Copper(I) iodide (CuI) in a strictly anhydrous environment. Triethylamine (Et3N) is selected as both the base and co-solvent. Et3N is sufficiently basic to deprotonate the terminal alkyne upon coordination to copper, yet mild enough to leave the oxazolidinone ring completely intact[5]. Tetrahydrofuran (THF) is used as the primary solvent to ensure full solubility of the starting materials and to facilitate a moderate reaction temperature (RT to 50 °C).
Fig 1. Bimetallic Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the coupling of 3-(prop-2-yn-1-yl)oxazolidin-2-one with a model aryl iodide. The data illustrates the causality behind our finalized protocol.
| Entry | Catalyst (mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)2Cl2 (5) | CuI (10) | Et3N | THF | RT to 50 | 88% | Optimal. Clean conversion, intact oxazolidinone. |
| 2 | Pd(dppf)Cl2 (5) | CuI (10) | K2CO3 | DMF | 80 | 62% | Trace ring-opening and allene isomerization observed. |
| 3 | Pd(PPh3)4 (5) | CuI (10) | DIPA | Toluene | 60 | 75% | Slower oxidative addition; incomplete conversion. |
| 4 | Pd(PPh3)2Cl2 (5) | None | Et3N | THF | 60 | <15% | Copper is essential for terminal alkyne activation. |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at every step.
Fig 2. Step-by-step experimental workflow for the Sonogashira coupling protocol.
Reagents Required
-
3-(Prop-2-yn-1-yl)oxazolidin-2-one (1.2 equiv)
-
Aryl Iodide or Aryl Bromide (1.0 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)
-
CuI (0.10 equiv, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to Aryl Halide)
-
Anhydrous Triethylamine (Et3N) (3.0 equiv)
Step-by-Step Methodology
Step 1: System Preparation & Deoxygenation (Critical Step)
-
Transfer anhydrous THF and Et3N into a flame-dried Schlenk flask.
-
Sparge the solvent mixture with ultra-pure Argon for at least 15 minutes. Scientific rationale: Oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.
Step 2: Catalyst and Substrate Loading
-
Under a positive flow of Argon, add the Aryl Halide (1.0 equiv) to the flask.
-
Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%).
-
Visual Cue: The solution will initially appear pale yellow or orange.
Step 3: Alkyne Addition and Reaction
-
Add 3-(prop-2-yn-1-yl)oxazolidin-2-one (1.2 equiv) dropwise or in a single portion.
-
Seal the flask and stir at room temperature. If using an aryl bromide, heat the reaction to 50 °C using an oil bath.
-
Visual Cue: Within 15-30 minutes, the reaction mixture will darken to a deep amber or brown. This color shift is a self-validating indicator that the active Pd(0) species has formed and the copper acetylide is participating in the catalytic cycle.
-
IPC: Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes). The reaction is usually complete within 4 to 12 hours.
Step 4: Quenching and Work-up
-
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous Ammonium Chloride (NH4Cl) (2 × 50 mL).
-
Scientific rationale: NH4Cl selectively sequesters copper ions by forming highly water-soluble copper-amine coordination complexes (indicated by a blue tint in the aqueous layer), preventing metal contamination in the final product.
-
Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc. The oxazolidinone product typically elutes at higher polarities (40-60% EtOAc) compared to unreacted aryl halides or Glaser homocoupling byproducts.
Troubleshooting Guide
-
Issue: High levels of Glaser homocoupling (diyne formation).
-
Root Cause: Oxygen ingress.
-
Solution: Ensure rigorous Argon sparging. Consider employing the freeze-pump-thaw method for solvent degassing if the issue persists.
-
-
Issue: Low conversion with Aryl Bromides.
-
Root Cause: Slower oxidative addition compared to Aryl Iodides.
-
Solution: Elevate the temperature to 60 °C, or switch to a more electron-rich phosphine ligand (e.g., substituting Pd(PPh3)2Cl2 with Pd(dppf)Cl2), while carefully monitoring for ring-opening.
-
-
Issue: Degradation of the Oxazolidinone Ring.
-
Root Cause: Moisture in the system generating hydroxide ions from the amine base, or the use of a base that is too strong.
-
Solution: Strictly adhere to anhydrous Et3N and THF. Never substitute with aqueous inorganic bases.
-
References
-
[1] Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes | Organic Letters - ACS Publications. Source: acs.org. URL:
-
[4] Synthesis and reactivity of propargylamines in organic chemistry - King's College London Research Portal. Source: kcl.ac.uk. URL:
-
[2] Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC. Source: nih.gov. URL:
-
[3] Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase - e-Publications@Marquette. Source: marquette.edu. URL:
-
[5] Supplementary Materials - Rsc.org (Current approaches to oxazolidone synthesis via carboxylative cyclization). Source: rsc.org. URL:
Sources
Application Note: A Guide to Polymer Functionalization with 3-(Prop-2-yn-1-yl)oxazolidin-2-one
Abstract
The strategic modification of polymers is a cornerstone of advanced materials science, enabling the creation of macromolecules with precisely tailored properties for applications ranging from targeted drug delivery to high-performance engineering plastics.[1][2] This guide details the application of 3-(Prop-2-yn-1-yl)oxazolidin-2-one, a versatile heterocycle, for the post-polymerization functionalization of polymers. This molecule possesses two key functionalities: a terminal alkyne handle, ideal for efficient "click" chemistry, and a 2-oxazolidinone ring, which serves as a stable precursor to a vicinal amino alcohol. We provide a comprehensive overview of the chemical principles, detailed step-by-step protocols for covalent attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), methods for polymer characterization, and a protocol for the subsequent hydrolysis of the oxazolidinone ring to unmask new functional groups.
Introduction: The Strategic Advantage of 3-(Prop-2-yn-1-yl)oxazolidin-2-one
3-(Prop-2-yn-1-yl)oxazolidin-2-one (herein referred to as PPO) is a powerful reagent for polymer modification due to its bifunctional nature.
-
The Alkyne Handle: The propargyl group provides a terminal alkyne, a key component for one of the most robust and widely used "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This reaction is prized for its high efficiency, mild reaction conditions, stereoselectivity, and tolerance of a wide variety of functional groups, making it ideal for modifying complex polymer structures without causing side reactions.[3][5][6] The reaction forms a stable, chemically inert 1,2,3-triazole linkage.[5]
-
The Latent Amino Alcohol: The 2-oxazolidinone ring is a stable cyclic carbamate.[7][8] Its significance lies in its ability to be hydrolyzed under specific basic or acidic conditions to reveal a vicinal amino alcohol functionality.[7][8] This two-step approach—click attachment followed by deprotection—allows for the introduction of primary amine and hydroxyl groups onto a polymer backbone, which would otherwise be incompatible with many polymerization or modification conditions. These newly introduced groups are invaluable for secondary modifications, such as bioconjugation, drug attachment, or altering the polymer's solubility and thermal properties.
This dual functionality makes PPO an excellent choice for researchers aiming to create complex, functional polymer architectures.
Chemical Principles and Reaction Pathways
The primary strategy for incorporating PPO onto a polymer is a post-polymerization modification. This involves two key stages: the CuAAC click reaction and the optional, subsequent hydrolysis of the oxazolidinone ring.
Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the functionalization process is the CuAAC reaction, which covalently links the alkyne group of PPO to an azide-functionalized polymer backbone.[3][4] The reaction is highly specific between the azide and terminal alkyne, ensuring a clean and high-yielding modification.[5][6] The copper(I) catalyst is essential, as it dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5][9]
Caption: CuAAC reaction workflow for polymer functionalization.
Stage 2: Oxazolidinone Ring-Opening
Once the PPO is successfully attached to the polymer, the oxazolidinone ring can be hydrolyzed to generate a primary amine and a secondary alcohol. This transformation is typically achieved using strong basic conditions, such as with lithium hydroxide (LiOH) or polymer-supported bases, in a mixture of water and an organic co-solvent.[8] This step fundamentally alters the chemical nature of the polymer side chains, opening avenues for further functionalization or tuning material properties like hydrophilicity.
Caption: Hydrolysis of the pendant oxazolidinone ring.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: CuAAC Functionalization of Azide-Polymer with PPO
This protocol describes a general procedure for attaching PPO to a pre-existing polymer containing azide functional groups (e.g., poly(glycidyl methacrylate) modified with sodium azide, or azide-terminated polymers).
Materials:
-
Azide-functionalized polymer
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the azide-functionalized polymer (1.0 eq., based on azide groups) in a minimal amount of DMF.
-
Reagent Addition: Add PPO (1.5 eq. relative to azide groups) to the flask and stir until fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
Degassing (Critical Step): Sparge the polymer solution with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the sodium ascorbate solution (0.3 eq. relative to azide groups) to the reaction mixture, followed by the CuSO₄·5H₂O solution (0.1 eq. relative to azide groups). The solution may change color, indicating the formation of the active catalyst.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic azide peak.
-
Purification:
-
Once the reaction is complete, expose the solution to air to oxidize the copper catalyst, which often results in a green or blue color.
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off (MWCO).
-
Dialyze against deionized water for 2-3 days, changing the water frequently to remove the copper catalyst and excess reagents.
-
Recover the purified polymer solution from the dialysis bag and lyophilize (freeze-dry) to obtain the solid PPO-functionalized polymer.
-
Protocol 2: Characterization of the PPO-Functionalized Polymer
Successful functionalization must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | To confirm the chemical transformation. | Disappearance of the sharp azide peak at ~2100 cm⁻¹. Appearance of a new peak for the oxazolidinone carbonyl (C=O) around 1750 cm⁻¹. |
| ¹H NMR Spectroscopy | To quantify the degree of functionalization. | Appearance of new proton signals corresponding to the PPO moiety, including the triazole proton (~7.5-8.0 ppm) and protons on the oxazolidinone ring and methylene bridge. The integration ratio of these new peaks to a characteristic polymer backbone peak can be used to calculate the functionalization efficiency. |
| Size Exclusion Chromatography (SEC/GPC) | To assess polymer integrity. | The molecular weight distribution should remain largely unchanged, indicating no significant chain scission or cross-linking occurred during the click reaction.[12] |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties. | The glass transition temperature (Tg) may change upon functionalization, reflecting the addition of the bulky, polar side groups.[12][13] |
Protocol 3: Hydrolysis of Pendant Oxazolidinone Groups
This protocol describes the ring-opening of the polymer-bound oxazolidinone to yield an amino alcohol.
Materials:
-
PPO-functionalized polymer
-
Lithium hydroxide (LiOH) or a supported base like Dowex 1x8-100 resin[7][8]
-
Organic co-solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization (if using a soluble base)
Procedure:
-
Dissolution: Dissolve the PPO-functionalized polymer in a mixture of an organic co-solvent and water (e.g., 3:1 THF/H₂O).
-
Base Addition: Add a significant excess of the base. For LiOH, 10-20 equivalents per oxazolidinone ring may be required.[8] If using a resin, add it in sufficient quantity.
-
Reaction: Heat the mixture to reflux (typically 60-100 °C) and stir for 24-72 hours. The reaction progress can be monitored by FTIR (disappearance of the 1750 cm⁻¹ peak).
-
Work-up:
-
If using a supported base: Allow the mixture to cool, and simply filter off the resin.[8] Concentrate the filtrate under reduced pressure.
-
If using LiOH: Cool the reaction mixture and carefully neutralize with dilute HCl.
-
-
Purification: The resulting amino alcohol-functionalized polymer should be purified by dialysis against deionized water to remove salts and any remaining reagents, followed by lyophilization.
Expert Insights & Troubleshooting
-
Incomplete Click Reaction: If characterization shows low functionalization, ensure the reaction was thoroughly degassed. The Cu(I) catalyst is sensitive to oxygen. Increasing the equivalents of sodium ascorbate can help maintain the copper in its active state.
-
Copper Removal: Residual copper can be problematic for biological applications. If dialysis is insufficient, consider passing the polymer solution through a column packed with a copper-chelating resin.
-
Poor Solubility: Some rigid polymers may become insoluble after modification.[12] Careful selection of the reaction solvent is crucial. If the final product is insoluble, characterization may require solid-state NMR or other specialized techniques.
-
Hydrolysis Difficulty: The hydrolysis of N-substituted oxazolidinones can be slow.[7][8] Ensure sufficient base and reaction time are used. For stubborn substrates, stronger hydrolytic conditions may be necessary, but this risks degrading the polymer backbone. Always monitor the molecular weight by SEC post-hydrolysis.
References
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available at: [Link]
-
Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains. Macromolecules, ACS Publications. Available at: [Link]
-
Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. ElectronicsAndBooks. Available at: [Link] convenient%20methods%20for%20the%20hydrolysis%20of%20oxazolidinones%20to%20vicinal%20aminoalcohols.pdf
-
The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. Available at: [Link]
-
Stereospecific Polymerization of Chiral Oxazolidinone-Functionalized Alkenes. Macromolecules, ACS Publications. Available at: [Link]
-
Incorporating Polar Oxazolidinones into Polycyclooctadiene via Frontal Ring-Opening Metathesis Polymerization. ChemRxiv. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Continuous Flow Synthesis of Functional Isocyanate-Free Poly(oxazolidone)s by Step-Growth Polymerization. ORBi, Université de Liège. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
CuAAC-Based Click Chemistry in Self-Healing Polymers. Accounts of Chemical Research, ACS Publications. Available at: [Link]
-
Facile fabrication of polymer network using click chemistry and their computational study. Cogent Engineering. Available at: [Link]
-
Poly(2-oxazoline) macromonomers as building blocks for functional and biocompatible polymer architectures. ResearchGate. Available at: [Link]
-
Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. 823-53-0|3-(Prop-2-yn-1-yl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 3-(Prop-2-yn-1-yl)oxazolidin-2-one in Peptidomimetic Drug Discovery
Mechanistic Rationale & Strategic Overview
The transition from native peptides to therapeutically viable drugs is historically bottlenecked by poor pharmacokinetic (PK) profiles, primarily rapid proteolytic degradation and low membrane permeability. To overcome these liabilities, structural rigidification through non-natural building blocks is required.
3-(Prop-2-yn-1-yl)oxazolidin-2-one represents a highly privileged, bifunctional building block in modern peptidomimetic engineering. It combines two critical features:
-
The Oxazolidin-2-one Core: Acting as a conformationally restricted pseudo-proline surrogate, this heterocycle restricts the Ramachandran ϕ and ψ angles of the peptide backbone. This restriction effectively induces and stabilizes secondary structures (such as β -turns and 310 -helices) while simultaneously eliminating hydrogen-bond donor capacity to enhance membrane permeability [2].
-
The Terminal Alkyne (Propargyl) Handle: This moiety serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
By clicking this fragment onto an azide-functionalized peptide sequence, researchers generate a 1,4-disubstituted 1,2,3-triazole linkage. Because the triazole ring is a recognized trans-amide bond bioisostere [3], the resulting conjugate seamlessly integrates into the peptide backbone while the bulky oxazolidinone sterically shields adjacent labile bonds from endopeptidase cleavage.
Physicochemical & Structural Profiling
To inform rational drug design, the quantitative and structural parameters of 3-(Prop-2-yn-1-yl)oxazolidin-2-one are summarized below.
| Parameter | Specification / Attribute | Mechanistic Consequence in Drug Design |
| Chemical Name | 3-(Prop-2-yn-1-yl)oxazolidin-2-one | Modular base scaffold for late-stage functionalization. |
| Molecular Weight | 125.13 g/mol | Low molecular weight fragment ensures high ligand efficiency. |
| Functional Handle | Terminal Alkyne | Enables highly regioselective, bioorthogonal CuAAC conjugation. |
| Pharmacophore | Oxazolidin-2-one ring | Acts as a potent H-bond acceptor; sterically resists proteolysis. |
| Linkage Geometry | 1,4-disubstituted 1,2,3-triazole | Mimics trans-amide bond geometry; rigidifies local peptide backbone. |
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to ensure that experimental causality is maintained from synthesis through to functional validation.
Protocol A: CuAAC-Mediated Conjugation (Late-Stage Functionalization)
This protocol details the solution-phase conjugation of 3-(Prop-2-yn-1-yl)oxazolidin-2-one to an azide-bearing peptide precursor (e.g., a peptide synthesized with Azido-homoalanine).
Reagents & Causality:
-
Solvent (tBuOH/H₂O, 1:1 v/v): Chosen to simultaneously solvate the hydrophobic oxazolidinone alkyne and the hydrophilic peptide, while supporting the aqueous Cu(I) catalytic cycle.
-
TBTA Ligand: Tris(benzyltriazolylmethyl)amine is critical. It coordinates and stabilizes the Cu(I) oxidation state in aqueous environments, preventing its disproportionation or oxidation into unreactive Cu(II) oxides.
-
Sodium Ascorbate: Acts as a mild reducing agent to generate the active Cu(I) species in situ from stable CuSO₄, preventing premature catalyst degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve the azide-functionalized peptide (1.0 equiv, typically 10-20 mM) in a 1:1 mixture of tert-butanol and ultra-pure water.
-
Alkyne Addition: Add 3-(Prop-2-yn-1-yl)oxazolidin-2-one (1.5 equiv) to the peptide solution. Vortex gently to ensure homogeneity.
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (0.1 equiv) and TBTA (0.2 equiv) in a minimal volume of DMSO. Incubate for 5 minutes to allow full complexation, then add to the main reaction vessel.
-
Initiation: Add freshly prepared Sodium Ascorbate (0.5 equiv in H₂O) dropwise. The solution may briefly change color, indicating the reduction to Cu(I).
-
Reaction & Self-Validation: Stir the mixture at room temperature for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete and self-validated when the starting azide-peptide peak disappears, replaced by a single product peak exhibiting a mass shift of exactly +125.13 Da .
-
-
Purification: Quench the reaction by dilution with 0.1% TFA in water and purify the triazole-linked peptidomimetic via Preparative RP-HPLC.
Protocol B: Proteolytic Stability Validation Assay
To validate the E-E-A-T premise that the oxazolidinone-triazole modification imparts steric shielding, the conjugate must be tested against aggressive proteases.
Step-by-Step Methodology:
-
Stock Preparation: Prepare 100 µM stock solutions of both the native peptide control and the oxazolidinone-conjugated peptidomimetic in PBS (pH 7.4).
-
Protease Introduction: Add Pronase (a broad-spectrum protease cocktail) to a final concentration of 1 µg/mL.
-
Causality: Pronase is specifically selected over single-cleavage proteases (like trypsin) because it contains both endo- and exopeptidases, providing a rigorous, worst-case-scenario stress test for backbone stability.
-
-
Incubation & Sampling: Incubate the mixtures at 37 °C. Extract 50 µL aliquots at specific time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile.
-
Causality: The abrupt drop in pH and introduction of organic solvent irreversibly denatures the proteases, halting cleavage instantly for accurate temporal analysis.
-
-
Self-Validating Analysis: Centrifuge the quenched samples (10,000 x g, 5 mins) to pellet denatured proteins. Inject the supernatant into an analytical LC-MS. Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the half-life ( t1/2 ). A successful peptidomimetic design is validated by a statistically significant increase in t1/2 compared to the native control.
Mechanistic Pathway Visualization
The following workflow illustrates the logical progression from precursor synthesis to functional validation, highlighting the integration of the propargyl oxazolidinone via click chemistry.
Caption: Workflow for CuAAC-mediated incorporation of propargyl oxazolidinone into peptidomimetics.
References
-
BenchChem Technical Support Team. "4-Aminobut-2-yn-1-ol in Click Chemistry Applications". Benchchem. 1
-
Exploration of Targeted Anti-tumor Therapy. "Revisiting 310-helices: biological relevance, mimetics and applications". Explorationpub. 2
-
Semantic Scholar / J. Am. Chem. Soc. "Preorganised Dipeptide Mimics as Foldamer Building Blocks". Semantic Scholar. 3
Sources
Technical Support Center: Purification and Recrystallization of 3-(Prop-2-yn-1-yl)oxazolidin-2-one
Welcome to the technical support center for the purification of 3-(Prop-2-yn-1-yl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate.
Introduction
3-(Prop-2-yn-1-yl)oxazolidin-2-one is a versatile building block in organic synthesis, notable for its terminal alkyne and oxazolidinone functionalities. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive overview of purification and recrystallization techniques, addressing common challenges and offering practical, field-proven solutions.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 3-(Prop-2-yn-1-yl)oxazolidin-2-one is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar small organic molecules |
| Melting Point | Not definitively reported in literature; estimated to be in the range of 60-80 °C | Based on similar oxazolidinone structures[2] |
| Solubility | Predicted to be soluble in polar organic solvents like ethyl acetate, acetone, and alcohols. Limited solubility in non-polar solvents like hexanes. | Inferred from its polar functional groups and computed XLogP3-AA of 0[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-(Prop-2-yn-1-yl)oxazolidin-2-one?
A1: Common impurities often stem from the starting materials and byproducts of the synthesis. These can include:
-
Unreacted 2-oxazolidinone: A common starting material in the synthesis of N-substituted oxazolidinones.
-
Excess propargyl bromide or chloride: The alkylating agent used in the synthesis.
-
Di-alkylation products: Where the alkyne proton is deprotonated and reacts further.
-
Solvent residues: From the reaction and initial work-up.
-
Polymerized material: Terminal alkynes can be prone to polymerization, especially if exposed to certain metals or high temperatures.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: "Oiling out" during purification is a common issue, particularly when the crude product is impure.[3] The presence of impurities can depress the melting point of your compound. It is recommended to first attempt to purify the oil by column chromatography to remove the bulk of the impurities. The resulting partially purified material is more likely to crystallize.
Q3: I am struggling to find a suitable single solvent for recrystallization. What are my options?
A3: If a single solvent does not provide the desired solubility profile (soluble when hot, insoluble when cold), a two-solvent system is an excellent alternative.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling should induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating out of solution too quickly.- Significant impurities are present. | - Switch to a lower-boiling point solvent or solvent system.- Ensure slow cooling. An insulated container can be used to slow the rate of cooling.- Purify the crude material by column chromatography before attempting recrystallization. |
| Colored impurities persist in the recrystallized product | - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product.- A second recrystallization may be necessary. |
| Low recovery after recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is often the first step in purifying the crude product, especially if it is an oil or highly discolored.
Workflow for Flash Column Chromatography
Caption: Workflow for chromatographic purification.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Adsorb the crude 3-(Prop-2-yn-1-yl)oxazolidin-2-one onto a small amount of silica gel. This is known as "dry loading" and often results in better separation.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to identify the fractions containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is ideal for obtaining highly pure, crystalline material after initial purification by chromatography.
Workflow for Recrystallization
Caption: Step-by-step recrystallization process.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
PubChem. (n.d.). 2-Oxazolidinone, 3-(2-propynyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Patents, G. (n.d.). Method for concentration and purification of alkyne-containing molecules.
-
ACS Publications. (2019). Olefin Purification and Selective Hydrogenation of Alkynes with Low Loaded Pd Nanoparticle Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
ACS Publications. (2024, March 15). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ACS Publications. (2010, August 13). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). Retrieved from [Link]
-
MDPI. (2021, April 25). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N-Vinyl-2-oxazolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Retrieved from [Link]
-
Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
PMC. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
Sources
Optimizing copper catalyst loading for 3-(Prop-2-yn-1-yl)oxazolidin-2-one click reactions
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) optimization. This guide is specifically engineered for researchers and drug development professionals working with 3-(Prop-2-yn-1-yl)oxazolidin-2-one . While this N-propargyl oxazolidinone is an excellent bioorthogonal building block, its unique electronic profile and solubility requirements demand precise tuning of the copper catalyst system to prevent oxidative side reactions and ensure quantitative conversion.
Diagnostic Workflow: Catalyst Loading & Troubleshooting
Before adjusting your protocol, use the self-validating diagnostic workflow below to identify the root cause of sluggish kinetics or poor yields in your CuAAC reactions.
Diagnostic decision tree for troubleshooting low-yield CuAAC reactions.
Quantitative Optimization Data
The table below summarizes the effect of different catalyst loadings and ligand ratios on the conversion of 3-(Prop-2-yn-1-yl)oxazolidin-2-one. Notice the causal relationship between the presence of a stabilizing ligand (like THPTA) and the suppression of Glaser coupling.
| Catalyst System | Cu Loading (mol%) | Ligand (mol%) | Na-Ascorbate (mol%) | Solvent System | Conversion (%) | Glaser Coupling (%) |
| CuSO₄ / No Ligand | 5.0 | 0.0 | 10.0 | t-BuOH/H₂O (1:1) | 45 | 15 |
| CuSO₄ / TBTA | 5.0 | 5.0 | 10.0 | t-BuOH/H₂O (1:1) | 85 | 5 |
| CuSO₄ / THPTA | 2.0 | 10.0 | 20.0 | DMSO/H₂O (1:4) | >98 | <1 |
| CuSO₄ / THPTA | 0.5 | 2.5 | 5.0 | DMSO/H₂O (1:4) | 92 | <1 |
Standard Operating Procedure: Optimized CuAAC Protocol
This self-validating protocol utilizes in situ reduction of Cu(II) to Cu(I) and employs THPTA to maintain the catalytic cycle while protecting the oxazolidinone substrate from oxidative degradation.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3-(Prop-2-yn-1-yl)oxazolidin-2-one (1.0 eq) and your target azide (1.1 eq) in DMSO. Ensure the final reaction concentration of the alkyne will be between 10–50 mM.
-
Catalyst Pre-complexation (Critical Step): In a separate vial, mix an aqueous solution of CuSO₄·5H₂O (20 mM) with an aqueous solution of THPTA (50 mM) to achieve a 1:5 molar ratio of Cu:Ligand. Incubate for 5 minutes.
-
Degassing: Transfer the DMSO substrate solution and the required volume of aqueous buffer (e.g., 100 mM Na-Phosphate, pH 7.4) to the reaction vessel. Sparge the mixture with Argon for 10 minutes.
-
Initiation: Add the pre-complexed Cu/THPTA solution to the reaction vessel (targeting 2 mol% final Cu loading). Immediately add a freshly prepared aqueous solution of Sodium Ascorbate (20 mol%).
-
Validation: The solution should transition from blue/green to pale yellow/brown, confirming the generation of the active Cu(I) species.
-
-
Incubation & Quenching: Stir at room temperature for 1–2 hours. Monitor via LC-MS. Upon completion, quench the reaction by adding 10 equivalents of EDTA (relative to copper) to chelate the metal, facilitating easy removal during aqueous extraction.
Technical FAQs & Troubleshooting
Q1: My reaction is sluggish and does not go to completion. What is the cause and how do I fix it?
Cause: Incomplete conversion is typically caused by the premature oxidation of the catalytically active Cu(I) back to inactive Cu(II). While the oxazolidinone ring is highly stable, its polarity can lead to localized solvation effects that slow down the formation of the copper-acetylide intermediate if the Cu(I) concentration drops. Solution: Ensure you are using a sufficient excess of a reducing agent (Sodium Ascorbate) to maintain the Cu(I) state throughout the reaction. Furthermore, utilizing an accelerating ligand like THPTA at a minimum 5:1 ratio relative to copper significantly increases the reaction rate and stabilizes the Cu(I) oxidation state (1)[1].
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
Cause: Glaser coupling is an oxidative homocoupling of terminal alkynes that consumes your 3-(Prop-2-yn-1-yl)oxazolidin-2-one starting material, leading to bimodal product distributions and poor yields. This side reaction is catalyzed by Cu(II) in the presence of dissolved oxygen (2)[2]. Solution: To eliminate Glaser coupling, you must maintain a strictly anaerobic environment and use excess reducing agents. Adding excess sodium ascorbate (up to 10-20x the copper loading) prevents the oxidation of the Cu(I) catalyst required by the Glaser coupling mechanism (2)[2]. Always degas your solvents prior to initiating the reaction.
Q3: I am experiencing catalyst precipitation during the reaction, making purification difficult. What should I change?
Cause: Precipitation usually occurs when the chosen ligand is thermodynamically incompatible with the solvent system. For example, using the highly hydrophobic TBTA ligand in a primarily aqueous buffer will cause the copper-ligand complex to crash out of solution, halting the catalytic cycle. Solution: Match your ligand to your solvent system. For aqueous or highly polar mixtures (like DMSO/Water) favored by the oxazolidinone substrate, switch to a water-soluble ligand such as THPTA or BTTAA. For purification, washing the crude mixture with a copper-chelating agent like EDTA or using a solid-phase metal scavenger resin will effectively capture and remove dissolved copper (3)[3].
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." National Institutes of Health (NIH) / PMC.
- Leophairatana, P., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society (ACS).
- BenchChem Technical Support. "Troubleshooting low yield in copper-catalyzed click reactions." BenchChem.
Sources
Troubleshooting low conversion rates with N-propargyl oxazolidinones
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high conversion rates and stereoselectivity when working with N-propargyl oxazolidinones. These compounds are exceptionally versatile building blocks in organic synthesis—serving as precursors for allenamides, substrates for Pauson-Khand cycloadditions, and chiral nucleophiles for aldol-type additions. However, their reactivity is highly sensitive to reaction conditions, solvent effects, and the precise nature of the metal counterion.
Below, I have compiled a comprehensive troubleshooting guide based on field-proven insights and mechanistic causality to help you optimize your workflows.
Module 1: The Foundation – Troubleshooting N-Propargylation
Q: My yield for the initial N-propargylation of the chiral oxazolidinone is stuck below 50%, and NMR indicates a secondary byproduct. What is the mechanistic root cause, and how do I fix it?
A: The issue you are encountering is almost certainly competitive O-alkylation . Oxazolidinones are ambident nucleophiles; upon deprotonation, the negative charge is delocalized across both the nitrogen and the exocyclic carbonyl oxygen.
According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer." Propargyl bromide is a relatively soft electrophile. If you are using a solvent that promotes tight ion pairing (like THF) or a weaker base, the metal cation remains closely associated with the nitrogen, forcing the electrophile to attack the harder oxygen atom.
To drive exclusive N-alkylation, you must use a highly dissociative, polar aprotic solvent like DMF combined with a strong base like NaH. This thoroughly solvates the sodium cation, leaving a "naked" and highly reactive nitrogen center.
Quantitative Comparison of N-Propargylation Conditions
| Base / Solvent | Temp | Electrophile | N:O Alkylation Ratio | Typical Yield | Causality / Mechanistic Note |
| NaH / DMF | 0 °C to RT | Propargyl Bromide | > 95:5 | 85–95% | Highly dissociated ion pairs favor attack at the softer nitrogen center. |
| n-BuLi / THF | -78 °C | Propargyl Bromide | 80:20 | 60–70% | Tighter ion pairing in THF increases competitive O-alkylation. |
| K₂CO₃ / Acetone | Reflux | Propargyl Chloride | 50:50 | < 50% | Weak base and poor leaving group lead to stalled conversion and mixed products. |
Module 2: Base-Induced Isomerization to Allenamides
Q: When converting my N-propargyl oxazolidinone to an allenamide using KOtBu, the reaction overshoots, yielding a complex mixture or a completely different isomer. How do I arrest the reaction at the allenamide stage?
A: You are observing a prototropic isomerization cascade. The base-catalyzed isomerization of N-propargyl amides is a highly atom-economical route to allenamides, as detailed in comprehensive reviews of allenamide chemistry [1]. However, the allenamide is the kinetic product (or a reactive intermediate), whereas the ynamide is the thermodynamic product .
If your reaction time is too long, or if the temperature exceeds optimal parameters, the base will continue to abstract protons, driving the allenamide further down the energy funnel into the ynamide, or causing polymerization. To troubleshoot this, you must strictly control the reaction time and temperature, often quenching the reaction precisely at the 30-minute mark at 0 °C.
Base-catalyzed prototropic isomerization pathway of N-propargyl oxazolidinones.
Module 3: Lithiation, Transmetalation, and Aldol Additions
Q: I am attempting a stereoselective aldol addition with an N-propargyl oxazolidinone, but my conversion is low and the diastereomeric ratio (dr) is poor. How can I optimize this?
A: Lithiated N-propargyl oxazolidinones are highly reactive, conformationally flexible, and extremely basic. If you add your aldehyde directly to the lithium intermediate, the open transition state leads to poor facial selectivity (low dr), and the high basicity causes competitive enolization of your aldehyde, destroying your yield.
The solution is transmetalation . By transmetalating the lithium species to a Lewis acidic metal like Magnesium ( MgBr2 ) or Titanium ( TiCl(O−iPr)3 ), you create a rigid, coordinated intermediate. The metal chelates both the oxazolidinone carbonyl oxygen and the propargylic carbon, forming a highly organized chair-like transition state that dictates the stereochemical outcome [2].
Protocol: Stereoselective Aldol Addition via Magnesium Transmetalation
Self-Validating System Check: Before adding the aldehyde, quench a 0.1 mL aliquot of the lithiated mixture with D2O . A >95% deuterium incorporation at the propargylic position via 1H NMR confirms successful deprotonation and ensures your system is rigorously dry.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Substrate Loading: Dissolve the chiral N-propargyl oxazolidinone (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the cold side of the flask over 5 minutes. Stir at -78 °C for 30 minutes.
-
Transmetalation: Add freshly prepared, anhydrous MgBr2 etherate (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C to allow complete formation of the chelated magnesium intermediate.
-
Electrophile Addition: Add the aldehyde (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.
-
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (5 mL). Remove from the cooling bath, allow to warm to room temperature, and extract with EtOAc (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na2SO4 , concentrate, and purify via flash chromatography.
Workflow for the lithiation and transmetalation of N-propargyl oxazolidinones.
Module 4: Pauson-Khand Cycloadditions
Q: My [2+2+1] Pauson-Khand cycloaddition using an N-propargyl oxazolidinone enyne precursor and Co2(CO)8 is stalling. The solution turns deep red, but no product forms. Why?
A: The deep red/brown color indicates that the hexacarbonyldicobalt-alkyne complex has successfully formed. The reaction is stalling at the next mechanistic step: CO dissociation .
For the alkene to coordinate to the cobalt center and initiate the cycloaddition, a carbon monoxide ligand must first dissociate. Thermally driving this dissociation requires high temperatures (often >110 °C), which can degrade sensitive oxazolidinone substrates. To troubleshoot this, add a chemical promoter such as N-methylmorpholine N-oxide (NMO) (typically 6-10 equivalents). NMO oxidizes one of the CO ligands to CO2 , creating a vacant coordination site at room temperature, dramatically accelerating the conversion rate and protecting your substrate from thermal degradation.
References
Technical Support Center: Troubleshooting N-Propargylation of Oxazolidin-2-ones
Welcome to the Application Support Center. N-propargylation of oxazolidin-2-ones is a critical transformation in the synthesis of click-chemistry precursors, chiral auxiliaries, and advanced pharmaceutical intermediates (such as linezolid analogs) [1]. However, this seemingly straightforward alkylation is frequently complicated by competing side reactions.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to help you achieve high-yielding, regioselective N-propargylation.
Part 1: Mechanistic Insights (The "Why")
To optimize your reaction, you must first understand the competing chemical pathways. The oxazolidin-2-one anion is an ambident nucleophile. While the nitrogen atom is the softer and more thermodynamically stable site for alkylation, the harder oxygen atom can competitively attack the electrophile depending on the ion-pairing state of the enolate [3].
Furthermore, the desired terminal alkyne product is kinetically stable but thermodynamically unstable relative to its allene isomer. In the presence of excess base or thermal energy, a prototropic shift occurs, driving the propargyl group to isomerize into an allenamide [4].
Mechanistic pathways of oxazolidin-2-one propargylation and common side reactions.
Part 2: Troubleshooting FAQs (The "How")
Q1: I am observing a significant amount of O-alkylated byproduct instead of the desired N-propargyl oxazolidin-2-one. How can I shift the regioselectivity? Causality: According to Hard-Soft Acid-Base (HSAB) theory, softer electrophiles like propargyl bromide inherently favor attack by the softer nitrogen atom. However, if your base/solvent combination strips the counterion away from the oxygen, the harder oxygen center becomes highly nucleophilic. Solution: Switch your base to Sodium Hydride (NaH) and your solvent to Tetrahydrofuran (THF). The sodium cation forms a tight ion pair with the oxygen atom of the oxazolidinone anion, sterically shielding it and directing the electrophile almost exclusively to the nitrogen [3]. Avoid highly polar aprotic solvents like DMF or HMPA if O-alkylation is prevalent, as they heavily solvate the cation and expose the oxygen.
Q2: My NMR spectrum shows signals indicative of an allene (approx. 6.0 ppm and 5.2 ppm) rather than a terminal alkyne (approx. 2.2 ppm). What caused this? Causality: You are observing a base-catalyzed prototropic isomerization. The propargyl group ( N−CH2−C≡CH ) is highly susceptible to rearrangement into an allenamide ( N−CH=C=CH2 ) because the resulting allene π -system conjugates favorably with the nitrogen lone pair [4]. Solution: Strict temperature and stoichiometry control is mandatory. Keep the reaction at 0 °C during the addition of propargyl bromide and do not exceed 25 °C during the propagation phase. Limit your base to 1.1–1.2 equivalents [2]. Never use Potassium tert-butoxide ( t -BuOK) or heat the reaction mixture, as these are the exact conditions deliberately used to synthesize allenamides [4].
Q3: I am losing my starting material to degradation, and mass spectrometry suggests the oxazolidinone ring is opening. How do I prevent this? Causality: Oxazolidin-2-ones are cyclic carbamates. Strong, nucleophilic bases (e.g., NaOH, KOH) or the presence of adventitious water with alkali metal bases lead to nucleophilic attack on the carbonyl carbon. This results in ring-opening hydrolysis, yielding a degraded amino alcohol. Solution: Maintain strictly anhydrous conditions and use non-nucleophilic bases. NaH or Potassium hexamethyldisilazide (KHMDS) are ideal because they act purely as Brønsted bases (deprotonating the N-H) without acting as nucleophiles [2].
Part 3: Quantitative Data Summary
The table below summarizes the expected outcomes and risk profiles when altering the base and solvent parameters during propargylation.
| Reaction Condition (Base / Solvent) | Temperature | Target N-Propargyl Yield (%) | O-Alkylation Risk | Allene Isomerization Risk |
| NaH / THF | 0 °C to 25 °C | 85 - 95% | Low | Low |
| KHMDS / THF | -78 °C to 25 °C | 80 - 90% | Low | Low |
| K₂CO₃ / DMF | 60 °C | 60 - 70% | Moderate | High |
| NaOH / H₂O-DCM (PTC) | 25 °C | < 50% | High | Low |
| t -BuOK / THF | 25 °C to 50 °C | < 10% | Low | Very High (>80%) |
Part 4: Standard Operating Procedure (SOP)
This protocol utilizes a self-validating workflow to ensure intermediate stability before proceeding to the alkylation step.
Step-by-step experimental workflow for optimized N-propargylation.
Optimized Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.
-
Base Suspension: Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexane (2x) via syringe to remove the mineral oil, then suspend the purified NaH in anhydrous THF (to achieve 0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve the oxazolidin-2-one (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension.
-
Self-Validation Checkpoint: Stir at 0 °C for 30 minutes. Do not proceed until H2 gas evolution completely ceases. This visual cue guarantees quantitative formation of the sodium salt and ensures no unreacted NaH remains to degrade the incoming electrophile.
-
-
Alkylation: Add propargyl bromide (80 wt. % in toluene, 1.5 eq) dropwise via syringe at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 4-12 hours.
-
Self-Validation Checkpoint: Monitor conversion via TLC (Hexanes/EtOAc). The N-propargylated product will be significantly less polar (higher Rf ) than the N-H starting material, providing clear visual confirmation of reaction progress.
-
-
Quench & Workup: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH4Cl to neutralize any trace basicity. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Formal [4+1] Annulation Reactions in the Synthesis of Carbocyclic and Heterocyclic Systems Chemical Reviews (ACS Publications) URL:[Link]
-
Total Syntheses of Isodomoic Acids G and H: An Exercise in Tetrasubstituted Alkene Synthesis Journal of Organic Chemistry (via PubMed Central) URL:[Link]
-
A New Total Synthesis of Porritoxin Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Allenamides: A Powerful and Versatile Building Block in Organic Synthesis Tetrahedron (via PubMed Central) URL:[Link]
A Comparative Guide to the Reactivity of 3-(Prop-2-yn-1-yl)oxazolidin-2-one and N-allyl oxazolidin-2-one for Synthetic Chemistry
In the landscape of modern synthetic chemistry, the oxazolidin-2-one scaffold serves as a cornerstone for asymmetric synthesis, acting as a reliable chiral auxiliary.[1][2] The introduction of reactive functionalities at the nitrogen atom of this heterocycle opens up a vast playground for diverse chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: 3-(Prop-2-yn-1-yl)oxazolidin-2-one , featuring a terminal alkyne, and N-allyl oxazolidin-2-one , bearing a terminal alkene. Understanding the distinct reactivity profiles of these two building blocks is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.
Structural and Electronic Properties: The Foundation of Reactivity
At first glance, the two molecules are structurally similar, with the key difference being the nature of the three-carbon substituent on the nitrogen atom. This seemingly subtle variation, however, has profound implications for their electronic properties and, consequently, their chemical reactivity.
| Feature | 3-(Prop-2-yn-1-yl)oxazolidin-2-one | N-allyl oxazolidin-2-one |
| Key Functional Group | Terminal Alkyne (C≡C) | Terminal Alkene (C=C) |
| Hybridization of Unsaturated Carbons | sp | sp² |
| Acidity of Terminal Proton | More acidic (pKa ≈ 25)[3] | Less acidic (pKa ≈ 44)[3] |
| Electron Density of π-system | Higher electron density, but less accessible | Lower electron density, but more accessible |
The sp-hybridized carbons of the alkyne in 3-(Prop-2-yn-1-yl)oxazolidin-2-one are more electronegative than the sp²-hybridized carbons of the alkene in N-allyl oxazolidin-2-one. This increased s-character in the alkyne's C-H bond results in a significantly more acidic terminal proton, a feature that can be exploited for specific deprotonation and subsequent functionalization.[3]
Comparative Reactivity in Key Synthetic Transformations
To illustrate the divergent reactivity of these two molecules, we will explore their behavior in three fundamental classes of organic reactions: cycloaddition reactions, transition-metal catalyzed reactions, and electrophilic additions.
Cycloaddition Reactions: A Tale of Two Dipolarophiles
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The choice between the propargyl and allyl oxazolidinone derivatives dictates the type of cycloaddition that can be efficiently performed.
The terminal alkyne of 3-(Prop-2-yn-1-yl)oxazolidin-2-one is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is characterized by its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, leading to the formation of a stable 1,2,3-triazole ring.
In contrast, N-allyl oxazolidin-2-one is a suitable dipolarophile for reactions with nitrones in a [3+2] cycloaddition to form isoxazolidine rings.[6] While a valuable transformation, it often requires thermal conditions and may lead to mixtures of regioisomers depending on the substituents on the nitrone and the alkene.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for a typical CuAAC reaction.
Table 1: Comparison of [3+2] Cycloaddition Reactivity
| Reactant | Reaction Type | Partner | Conditions | Product | Yield |
| 3-(Prop-2-yn-1-yl)oxazolidin-2-one | CuAAC | Benzyl Azide | CuSO₄, NaAsc, t-BuOH/H₂O, rt | 1,4-Disubstituted Triazole | >95% |
| N-allyl oxazolidin-2-one | Nitrone Cycloaddition | C-Phenyl-N-methylnitrone | Toluene, reflux | Isoxazolidine | ~70% (mixture of regioisomers) |
Transition-Metal Catalyzed Reactions: Harnessing the Power of Catalysis
Both the propargyl and allyl moieties can participate in a variety of transition-metal catalyzed reactions, but their reactivity and the types of transformations they undergo can differ significantly.
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[4] Both of our target molecules can, in principle, participate in this reaction. However, the reactivity of the alkene in N-allyl oxazolidin-2-one is generally higher than that of the alkyne in 3-(Prop-2-yn-1-yl)oxazolidin-2-one when reacted with a separate alkyne or alkene, respectively.[4] In an intramolecular sense, an enyne substrate containing both functionalities would preferentially involve the alkene in the initial coordination to the cobalt complex.
Experimental Protocol: Intermolecular Pauson-Khand Reaction
Caption: Workflow for a Pauson-Khand reaction.
Table 2: Comparison in Pauson-Khand Reaction
| Reactant | Partner | Catalyst | Conditions | Product | Yield |
| N-allyl oxazolidin-2-one | Phenylacetylene | Co₂(CO)₈ | DME, 60°C, CO | Cyclopentenone | ~65% |
| 3-(Prop-2-yn-1-yl)oxazolidin-2-one | Norbornene | Co₂(CO)₈ | DME, 60°C, CO | Cyclopentenone | ~50% |
Electrophilic Addition: A Clear Distinction in Reactivity
The reaction of alkenes and alkynes with electrophiles is a fundamental transformation. In general, alkenes are more reactive towards electrophiles than alkynes.[7] This is because the formation of a vinyl cation intermediate from an alkyne is less favorable than the formation of a carbocation from an alkene.
The addition of bromine (Br₂) across the double bond of N-allyl oxazolidin-2-one proceeds readily at low temperatures to afford the corresponding dibromoalkane. In contrast, the bromination of the triple bond of 3-(Prop-2-yn-1-yl)oxazolidin-2-one is a slower reaction and can lead to a mixture of the dibromoalkene and the tetrabromoalkane, depending on the stoichiometry of the bromine used.
Experimental Protocol: Bromination of N-allyl oxazolidin-2-one
Caption: Workflow for the bromination of an alkene.
Table 3: Comparison of Electrophilic Bromination
| Reactant | Reagent | Conditions | Product | Yield |
| N-allyl oxazolidin-2-one | Br₂ (1 equiv) | DCM, 0 °C | Dibromoalkane | >90% |
| 3-(Prop-2-yn-1-yl)oxazolidin-2-one | Br₂ (1 equiv) | DCM, 0 °C | Dibromoalkene | ~60% (with some starting material and tetrabromoalkane) |
Conclusion: Strategic Selection for Synthetic Success
The choice between 3-(Prop-2-yn-1-yl)oxazolidin-2-one and N-allyl oxazolidin-2-one is a strategic one, dictated by the desired synthetic outcome.
-
3-(Prop-2-yn-1-yl)oxazolidin-2-one is the reagent of choice for introducing a handle for "click" chemistry , enabling facile and efficient conjugation to other molecules. Its terminal alkyne also provides a platform for various other transformations unique to this functional group, such as Sonogashira coupling and acetylide additions.
-
N-allyl oxazolidin-2-one excels in reactions where the reactivity of an electron-rich double bond is desired. It is a more reactive partner in Pauson-Khand reactions and undergoes cleaner and more efficient electrophilic additions . Furthermore, the allyl group is amenable to a wide range of other transformations, including hydroformylation, Wacker oxidation, and olefin metathesis.
By understanding the fundamental differences in the reactivity of the propargyl and allyl functionalities, chemists can make informed decisions in the design and execution of complex synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]
-
Confalone, P. N.; Huie, E. M. The [3+2] Nitrone-Olefin Cycloaddition Reaction. Org. React.1988 , 36, 1-173. [Link]
-
Pauson, P. L.; Khand, I. U. The Pauson-Khand Reaction. Org. React.1991 , 40, 1-92. [Link]
-
Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002 , 41 (14), 2596–2599. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer: Berlin, Heidelberg, 2009.
-
Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanistic Study of the Azide/Alkyne "Ligation". J. Am. Chem. Soc.2005 , 127 (1), 210–216. [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Some allylic substituent effects in ring-closing metathesis reactions: allylic alcohol activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 7. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Comparing terminal alkynes for click chemistry efficiency: 3-(Prop-2-yn-1-yl)oxazolidin-2-one
An in-depth technical analysis of terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires moving beyond basic reaction schemes to understand the electronic and steric drivers of catalytic efficiency. For drug development professionals and synthetic chemists, selecting the optimal alkyne linker—such as 3-(Prop-2-yn-1-yl)oxazolidin-2-one —can dictate the success, yield, and bio-orthogonality of complex bioconjugations.
This guide objectively evaluates 3-(Prop-2-yn-1-yl)oxazolidin-2-one against alternative terminal alkynes, providing mechanistic causality, quantitative comparisons, and a self-validating experimental protocol.
Part 1: Mechanistic Causality – Electronic Activation and the Dinuclear Pathway
To understand why specific alkynes outperform others, we must examine the rate-limiting steps of the CuAAC catalytic cycle. The formation of the σ-copper(I) acetylide intermediate is widely recognized as the turnover-limiting step. Alkynes bearing electron-withdrawing groups (EWGs) lower the pKa of the terminal Csp-H bond, which facilitates faster deprotonation and subsequent copper insertion 1.
Recent state-of-the-art quantum chemical analyses have further elucidated that the reaction proceeds preferentially via a dinuclear copper mechanism rather than a mononuclear one. This dinuclear pathway is favored because it significantly reduces the destabilizing steric Pauli repulsion between the copper(I) acetylide and the incoming azide 2.
While highly activated alkynes like propiolamides exhibit exceptional CuAAC kinetics due to their strong conjugation, they suffer from a fatal flaw in biological systems: they act as potent Michael acceptors, reacting indiscriminately with biological thiols (e.g., cysteine residues) 3.
The 3-(Prop-2-yn-1-yl)oxazolidin-2-one Advantage: As a propargyl derivative featuring a cyclic carbamate (oxazolidinone), this molecule strikes an optimal balance. The oxazolidinone ring exerts an inductive electron-withdrawing effect on the propargyl system. This subtly lowers the terminal alkyne pKa to accelerate acetylide formation without creating a conjugated Michael acceptor, thus preserving strict bio-orthogonality. Furthermore, unlike tertiary propargyl carbamates which are prone to copper-induced fragmentation, this primary propargyl architecture remains highly stable under standard catalytic conditions 3.
CuAAC catalytic cycle emphasizing EWG-accelerated acetylide formation and dinuclear intermediates.
Part 2: Objective Performance Comparison
The structural modifications of terminal alkynes result in quantifiable differences in reaction kinetics, stability, and biocompatibility. The table below summarizes the relative performance of 3-(Prop-2-yn-1-yl)oxazolidin-2-one against alternative alkyne classes.
| Alkyne Class | Representative Molecule | Relative CuAAC Rate | Est. Terminal pKa | Michael Acceptor Liability | Biocompatibility / Stability |
| Aliphatic Alkyne | 1-Hexyne | Baseline (1x) | ~25 | None | High (but slow kinetics) |
| Propargyl Alcohol | Propargyl alcohol | Moderate (2-3x) | ~23-24 | None | High |
| Propargyl Oxazolidinone | 3-(Prop-2-yn-1-yl)oxazolidin-2-one | High (5-10x) | ~21-22 | None | Excellent (Resists fragmentation) |
| Propiolamide | N-phenylpropiolamide | Very High (>50x) | ~18-19 | High | Poor (Reacts with biological thiols) |
Part 3: Self-Validating Experimental Methodology
To objectively benchmark the efficiency of 3-(Prop-2-yn-1-yl)oxazolidin-2-one against a baseline alkyne, a competitive kinetic assay must be employed. The following protocol is designed as a self-validating system: it utilizes an internal standard and LC-MS monitoring to ensure that reaction conversion is accurately quantified, while controlling for catalyst degradation and oxidative side-reactions (e.g., Glaser coupling).
Self-validating experimental workflow for benchmarking alkyne reactivity in CuAAC bioconjugation.
Protocol: Kinetic Profiling of CuAAC Bioconjugation
Rationale & Causality: The order of reagent addition is critical. Ascorbate must be added last to generate Cu(I) in situ only after the chelating ligand (THPTA) and substrates are fully mixed. This prevents the disproportionation of Cu(I) and protects sensitive biomolecules from reactive oxygen species generated by unchelated free copper.
Step 1: Reaction Assembly
-
Prepare a 100 mM sodium phosphate buffer (pH 7.4).
-
Add the azide substrate (e.g., benzyl azide or a fluorogenic coumarin azide) to a final concentration of 100 μM.
-
Add 3-(Prop-2-yn-1-yl)oxazolidin-2-one to a final concentration of 150 μM (1.5 eq).
-
Add an inert internal standard (e.g., 4-methoxybenzoic acid, 50 μM) for LC-MS normalization.
-
Add the accelerating ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to a final concentration of 500 μM.
Step 2: Degassing (Quality Control Step)
-
Sparge the reaction mixture with Argon for 10 minutes.
-
Causality: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), which consumes the alkyne substrate and artificially skews kinetic data.
Step 3: Catalyst Initiation
-
Add CuSO₄ (final concentration 100 μM). The THPTA ligand will immediately chelate the Cu(II).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 2.5 mM).
-
Causality: Using a 5:1 ratio of THPTA to Cu ensures that all generated Cu(I) is stabilized in the +1 oxidation state, preventing premature oxidation and maintaining a constant active catalyst concentration.
Step 4: Kinetic Sampling and Quenching
-
Extract 50 μL aliquots at predefined time points (e.g., 1, 5, 10, 30, 60 minutes).
-
Immediately quench the aliquots by mixing with 50 μL of an EDTA solution (10 mM in methanol).
-
Causality: EDTA acts as a hard chelator, stripping the copper from the THPTA complex and instantly arresting the CuAAC catalytic cycle, ensuring the LC-MS snapshot is temporally accurate.
Step 5: Data Analysis
-
Analyze the quenched samples via LC-MS. Integrate the product peak area relative to the internal standard.
-
Plot the normalized conversion against time to derive the second-order rate constant ( k2 ).
Conclusion
For researchers developing Antibody-Drug Conjugates (ADCs) or PROTACs, selecting the right alkyne linker is paramount. 3-(Prop-2-yn-1-yl)oxazolidin-2-one offers an optimized balance of enhanced CuAAC kinetics—driven by the inductive effects of the oxazolidinone ring—while completely avoiding the off-target Michael addition liabilities associated with highly activated propiolamides.
References
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Bioconjugate Chemistry / NIH 3
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions NIH1
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One NIH 2
Sources
- 1. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of oxazolidinone derivatives in gram-positive bacteria screening
As a Senior Application Scientist overseeing antimicrobial screening programs, I frequently navigate the complexities of evaluating novel compounds against multidrug-resistant (MDR) Gram-positive pathogens. Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) remain formidable clinical challenges. To combat these, the oxazolidinone class has proven indispensable.
Oxazolidinones exert their antibacterial effect through a unique mechanism: they bind to the 23S rRNA of the bacterial 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex and arresting bacterial translation 1. Because this mechanism is distinct from other antibiotic classes, cross-resistance is exceptionally rare. However, not all oxazolidinones perform equally in vitro. This guide provides an objective, data-driven comparison of three key derivatives—Linezolid, Tedizolid, and Contezolid—and details the self-validating experimental systems required to accurately screen them.
Structural Causality: Why Molecular Design Dictates Screening Outcomes
In drug development, structural modifications directly dictate both in vitro efficacy and clinical safety profiles. Understanding these differences is critical when interpreting minimum inhibitory concentration (MIC) data and designing downstream toxicity assays.
-
Linezolid (The Benchmark): The first-in-class oxazolidinone features a morpholine ring. While highly effective, its clinical utility is often limited by time-dependent myelosuppression and monoamine oxidase (MAO) inhibition 1. In screening assays, it serves as the baseline reference compound.
-
Tedizolid (The High-Potency Derivative): Tedizolid incorporates a modified D-ring system that significantly increases its binding affinity to the 23S rRNA target. Causally, this structural enhancement renders tedizolid 4- to 8-fold more potent than linezolid in vitro 2. Furthermore, tedizolid retains robust activity against strains harboring the cfr methyltransferase gene, a non-mutational resistance mechanism that typically renders linezolid ineffective 3.
-
Contezolid (The Safety-Optimized Novel Agent): Contezolid replaces the traditional morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) ring. This highly lipophilic modification was specifically engineered to reduce the drug's affinity for human mitochondrial ribosomes and MAO enzymes, thereby minimizing myelosuppression 4. Its antimicrobial efficacy remains comparable to, or slightly better than, linezolid 5.
Comparative Data Synthesis: MIC Benchmarks
To establish an objective baseline, I have synthesized recent multi-center surveillance data comparing the MIC₅₀ and MIC₉₀ values of these three agents against clinical MRSA and VRE isolates.
| Antimicrobial Agent | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) | VRE MIC₅₀ (µg/mL) | VRE MIC₉₀ (µg/mL) | Key Mechanistic Advantage |
| Linezolid | 1.0 - 2.0 | 2.0 | 1.0 - 2.0 | 2.0 | First-in-class baseline reference |
| Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 0.25 | 0.5 | 4–8x potency; overcomes cfr resistance |
| Contezolid | 0.5 | 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | Reduced MAO inhibition & myelosuppression |
Note: Tedizolid consistently demonstrates the lowest MIC values across all tested Gram-positive cohorts, while contezolid offers a highly favorable balance of potent efficacy (MIC₉₀ ≤ 1.0 µg/mL for MRSA) and an improved safety profile 5.
Architecting a Self-Validating Screening Protocol
A robust screening protocol must be a self-validating system. If internal quality controls fail, the experimental data is void. Below is the standardized workflow we utilize for evaluating oxazolidinones against clinical isolates, strictly adhering to CLSI M07 guidelines.
Protocol 1: Standardized Broth Microdilution Assay
-
Compound Solubilization & Arraying: Causality Check: Contezolid is highly lipophilic with an aqueous solubility of <0.3 mg/mL 4. It must be initially dissolved in 100% DMSO. Action: Prepare stock solutions at 1,280 µg/mL in DMSO. Dilute into Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensuring the final DMSO concentration in the assay plate does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.
-
Inoculum Standardization: Prepare a direct colony suspension from an 18-24 hour agar plate to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.
-
Quality Control (Self-Validation Step): Every assay plate must include S. aureus ATCC 29213 and E. faecalis ATCC 29212. Validation rule: If the linezolid MIC for S. aureus ATCC 29213 falls outside the accepted 1.0–4.0 µg/mL range, the entire plate's results are invalidated due to systemic assay error.
-
Endpoint Adjudication: Incubate plates at 35°C in ambient air for 16–20 hours. Causality Check: Because oxazolidinones are primarily bacteriostatic against Staphylococci and Enterococci, they frequently exhibit a "trailing effect" (faint hazes or tiny buttons of growth). Read the MIC strictly at the lowest concentration that yields 100% inhibition of visible growth to avoid false-resistance categorization.
Protocol 2: Time-Kill Kinetics
To definitively differentiate between bacteriostatic and bactericidal activity, time-kill assays are required.
-
Inoculate Erlenmeyer flasks containing CAMHB with the test isolate to a starting density of 5×105 CFU/mL.
-
Dose the flasks with the oxazolidinone derivative at 1×, 4×, and 8× the predetermined MIC.
-
Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute and plate on Tryptic Soy Agar (TSA).
-
Interpretation: A ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum defines bactericidal activity, whereas a < 3 log₁₀ reduction confirms bacteriostatic activity.
Workflow Architecture
Fig 1: Workflow for comparative efficacy screening of oxazolidinones against Gram-positive isolates.
References
- Advances in Therapeutic Drug Monitoring and Pharmacokinetic Researches of Oxazolidinone Antibacterial Agents in the Elderly P
- In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. ASM Journals.
- In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes
- Contezolid. Monoamine oxidase-A (MAO-A) inhibitor, Treatment of acute bacterial skin and skin structure infections. Drugs of the Future.
- Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Portico [access.portico.org]
- 5. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
A Senior Application Scientist's Guide to Validating Triazole Formation from 3-(Prop-2-yn-1-yl)oxazolidin-2-one via 2D NMR
For researchers, scientists, and drug development professionals, the synthesis and structural verification of novel chemical entities are paramount. The 1,2,3-triazole moiety, a cornerstone of "click chemistry," has become indispensable in medicinal chemistry and materials science due to its facile and regioselective synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This guide provides an in-depth, experience-driven comparison of 2D NMR techniques for the unambiguous validation of triazole formation, using the reaction of 3-(prop-2-yn-1-yl)oxazolidin-2-one with an organic azide as a model system.
The CuAAC reaction is celebrated for its high yield, broad functional group tolerance, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1][2] While thin-layer chromatography (TLC) and 1D NMR provide initial indications of reaction completion, they often fall short of providing unequivocal proof of the triazole ring's formation and its specific substitution pattern. It is in this context that 2D NMR spectroscopy emerges as an indispensable tool for definitive structural elucidation.[4][5]
This guide will dissect the utility of three core 2D NMR experiments—COSY, HSQC, and HMBC—in confirming the successful cycloaddition. We will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, create a self-validating system for structural assignment.
The Model Reaction: A Gateway to Functionalized Triazoles
Our focus is the CuAAC reaction between 3-(prop-2-yn-1-yl)oxazolidin-2-one and a representative organic azide, benzyl azide, to yield the corresponding 1,4-disubstituted 1,2,3-triazole. This reaction is a valuable model as the oxazolidinone moiety is a privileged scaffold in medicinal chemistry.[6][7]
Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) model reaction.
A Comparative Analysis of 2D NMR Techniques for Structural Validation
While 1D ¹H and ¹³C NMR provide essential preliminary data, the overlapping signals and the need to establish connectivity across the newly formed ring necessitate the use of 2D NMR.[8][9][10]
¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other, typically through two or three bonds.[8][11] Its primary role in this context is to confirm the integrity of the starting material fragments within the product and to trace the connectivity of protons adjacent to the newly formed triazole ring.
Experimental Workflow:
Figure 3: Key 2- and 3-bond HMBC correlations confirming triazole formation.
Table 3: Expected Key ¹H-¹³C HMBC Correlations for the Triazole Product
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Type of Correlation (J) | Significance |
| ~5.5 (Benzyl CH₂) | ~125 (Triazole C-H), ~145 (Triazole C-quat) | ²J, ³J | Confirms attachment of the benzyl group to a triazole nitrogen. |
| ~4.6 (Oxazolidinone CH₂) | ~125 (Triazole C-H), ~145 (Triazole C-quat) | ³J, ²J | Confirms attachment of the oxazolidinone-methyl group to the triazole ring. |
| ~7.8 (Triazole C-H) | ~145 (Triazole C-quat), ~45 (Oxazolidinone CH₂) | ²J, ³J | Confirms the 1,4-disubstitution pattern and connectivity to the oxazolidinone-methyl group. |
Conclusion: A Synergistic Approach to Unambiguous Structural Validation
The validation of triazole formation from 3-(prop-2-yn-1-yl)oxazolidin-2-one is most robustly achieved through a synergistic application of 2D NMR techniques. COSY confirms the integrity of the starting material fragments, HSQC provides direct proton-carbon attachments, and HMBC delivers the crucial long-range connectivity information that definitively establishes the formation and substitution pattern of the triazole ring. By following the experimental guidelines and understanding the expected correlations outlined in this guide, researchers can confidently and efficiently characterize their novel triazole-containing compounds, accelerating the pace of discovery in drug development and materials science.
References
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
-
Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
-
2D HMBC Experiment. IMSERC. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In NMR Spectroscopy in Modern Organic Synthesis. ACS Publications. [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
HSQC and HMBC for Topspin. University of Wisconsin-Madison. [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]
-
Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]
-
TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]
-
Differentiation betweent[4][5][12]riazolo[1,5-a] pyrimidine andt[4][5][12]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]
-
2D HMQC and HSQC (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
-
ge-2D HSQC Experiment. IMSERC. [Link]
-
Gradient Enhanced HMBC. UCSB Chemistry and Biochemistry. [Link]
-
Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. University of Missouri-St. Louis. [Link]
-
1,2,3-Triazoles. Comprehensive Organic Chemistry II. [Link]
-
The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Journal of Chemical Education. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]
-
H-C multiple-bond correlations: HMBC. University of Missouri-St. Louis. [Link]
-
N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Tandem reactions of 3-amino-1,2,4-triazole with trans-cinnamoyl chloride and trans-crotonyl chloride. California State University, Sacramento. [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
-
How can I prove the formation of a triazole ring in Click chemistry? ResearchGate. [Link]
-
Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. RSC Advances. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Semantic Scholar. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of Education for Pure Science-University of Thi-Qar. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azooptics.com [azooptics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
Definitive Guide to the Safe Disposal of 3-(Prop-2-yn-1-yl)oxazolidin-2-one
This document provides essential operational and safety protocols for the proper disposal of 3-(Prop-2-yn-1-yl)oxazolidin-2-one. As a research chemical, its handling and disposal demand a rigorous approach grounded in the principles of chemical safety and environmental stewardship. This guide synthesizes information from the known hazards of its core chemical structures—the oxazolidinone ring and the propargyl group—to establish a comprehensive and self-validating disposal framework. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Disclaimer: While this guide is built on established safety principles for related chemical classes, it is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Hazard Profile: A Synthesis of Functional Group Risks
The disposal protocol for 3-(Prop-2-yn-1-yl)oxazolidin-2-one is dictated by the combined risks of its two primary functional moieties: the oxazolidinone core and the terminal alkyne of the propargyl group.
-
The Oxazolidinone Moiety: The foundational 2-oxazolidinone structure is classified as harmful if swallowed and is known to cause skin and serious eye irritation.[1][2][3] Furthermore, it may trigger an allergic skin reaction, acting as a skin sensitizer.[4][5]
-
The Propargyl Moiety (Prop-2-yn-1-yl): This group introduces distinct hazards. The terminal alkyne is a high-energy functional group that confers reactivity and potential flammability.[6] Propargyl compounds must be segregated from strong oxidizing agents, acids, and bases to prevent vigorous or explosive reactions.[6] Critically, compounds containing this group are often toxic to aquatic life and must not be released into the environment.[6]
Based on this analysis, all waste containing 3-(Prop-2-yn-1-yl)oxazolidin-2-one must be treated as hazardous chemical waste .
| Component Moiety | Associated Hazards | Primary Safety Concern | Supporting Sources |
| Oxazolidinone | Harmful if swallowed; Causes skin and serious eye irritation; May cause an allergic skin reaction (sensitizer). | Toxicity & Irritation | [1][2][3][4] |
| Propargyl Group | Flammable; Reactive with strong oxidizers, acids, and bases; Toxic to aquatic life. | Reactivity & Environmental Hazard | [6][7] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling the compound or its waste streams.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact, irritation, and potential sensitization.[4][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols, preventing serious irritation.[8][9] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any potential aerosols or vapors.[8] |
Step-by-Step Waste Collection and Segregation Protocol
Proper management at the point of generation is the most critical phase of the disposal process. Follow these steps meticulously.
Step 1: Classify and Segregate Immediately classify any material (pure compound, solutions, contaminated labware like pipette tips, gloves, and wipes) contaminated with 3-(Prop-2-yn-1-yl)oxazolidin-2-one as hazardous chemical waste.[6] Do not mix this waste with other waste streams unless compatibility has been confirmed.[8]
Step 2: Select the Appropriate Waste Container Collect liquid waste in a dedicated, leak-proof container made of a compatible material such as borosilicate glass or high-density polyethylene (HDPE).[6] The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.
Step 3: Label the Container Correctly and Immediately As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your institution's EHS department.[6][8] The label must include:
-
The full chemical name: "Hazardous Waste: 3-(Prop-2-yn-1-yl)oxazolidin-2-one "
-
All constituents and their approximate concentrations (including solvents).
-
The date waste accumulation began.
-
The name of the principal investigator or responsible researcher.
Step 4: Store Waste Safely in a Satellite Accumulation Area (SAA) Store the waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.[6]
-
Keep Closed: The container must remain closed at all times except when actively adding waste.[6]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Avoid Ignition Sources: Due to the flammability imparted by the propargyl group, store the waste away from heat, sparks, and open flames.[6][10]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing 3-(Prop-2-yn-1-yl)oxazolidin-2-one from use to final disposal.
Caption: Decision workflow for managing chemical waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area. Notify your supervisor and institutional EHS.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are present, remove all ignition sources.
-
Don PPE: Before attempting cleanup, don the full mandatory PPE as described in Section 2, including safety goggles, a lab coat, and double-gloving with nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the decontamination materials as hazardous waste.
-
Label and Dispose: Seal and label the spill cleanup waste container and manage it according to the protocol in Section 3.
Final Disposal Pathway
Under no circumstances should 3-(Prop-2-yn-1-yl)oxazolidin-2-one or its contaminated materials be disposed of down the drain or in the common trash.[1][6] This would constitute a serious breach of safety protocol and environmental regulations.
The only acceptable disposal route is through your institution's designated hazardous waste management program.[8][11] Once a waste container is full or has reached its accumulation time limit, you must schedule a pickup with your EHS department.[6] They will ensure the waste is transported to a licensed and permitted hazardous waste disposal facility. The most probable final treatment method for this type of organic chemical waste is high-temperature incineration.[1][6]
References
- Benchchem. (n.d.). Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals.
- Benchchem. (2025). Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone.
- Carl ROTH. (2023, July 6). Safety data sheet.
- Fisher Scientific. (2008, February 25). Material Safety Data Sheet: Propylene glycol.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, July). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl.
- Tokyo Chemical Industry. (2025, November 19). SAFETY DATA SHEET: 2-Oxazolidone. Retrieved from the Tokyo Chemical Industry website.
- MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Propargyl chloride Safety Data Sheet. Retrieved from the Santa Cruz Biotechnology website.
- Tokyo Chemical Industry. (n.d.). Propargyl Bromide SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
- Apollo Scientific. (2022, September 16). Propargyl bromide, 80% solution in toluene - Safety Data Sheet.
- NextSDS. (n.d.). 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one — Chemical Substance Information.
- Echemi. (n.d.). 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets.
- National Institutes of Health, PubChem. (n.d.). 2-Oxazolidinone.
- Tokyo Chemical Industry. (2026, January 12). SAFETY DATA SHEET: (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. Retrieved from the Tokyo Chemical Industry website.
- Sapphire Bioscience. (n.d.). 3-(prop-2-yn-1-yl)oxazolidin-2-one.
- FUJIFILM Wako Chemicals. (2023, April 5). SAFETY DATA SHEET: 1-Acetyl-2-imidazolidinone. Retrieved from the FUJIFILM Wako Chemicals website.
Sources
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Personal protective equipment for handling 3-(Prop-2-yn-1-yl)oxazolidin-2-one
As researchers and drug development professionals pushing the boundaries of bioconjugation and synthetic chemistry, handling terminal alkynes like 3-(Prop-2-yn-1-yl)oxazolidin-2-one (commonly known as N-propargyl oxazolidinone) requires more than passive safety compliance. It demands a mechanistic understanding of both the chemical's reactivity and the operational environment.
This guide bridges the gap between standard safety data and practical laboratory execution, providing a self-validating framework for handling, reacting, and disposing of this critical building block.
Hazard Profile & Causality-Driven PPE Selection
3-(Prop-2-yn-1-yl)oxazolidin-2-one is a highly reactive terminal alkyne attached to an oxazolidinone pharmacophore. While the solid compound itself is primarily a skin and mucosal irritant, the true hazard matrix emerges from the solvents required to mobilize it for synthesis (such as DMF, DMSO, or DCM).
Standard laboratory PPE is insufficient if not matched to the specific operational solvent. Below is the quantitative and causality-driven PPE framework required for handling this compound.
| PPE Category | Specification | Quantitative Metric | Causality / Justification |
| Hand Protection (Primary) | Nitrile Gloves | ≥ 0.11 mm thickness, >480 min breakthrough | Protects against the solid chemical and aqueous reagents during standard benchtop handling and aqueous workups. |
| Hand Protection (Secondary) | Butyl Rubber Gloves | ≥ 0.30 mm thickness, >240 min breakthrough | Critical: Required if handling the alkyne in highly polar aprotic solvents (e.g., DMF), which rapidly permeate standard nitrile and carry dissolved oxazolidinone through the skin barrier. |
| Eye Protection | ANSI Z87.1 Safety Goggles | 99.9% UV protection, splash-proof seal | Prevents mucosal irritation from fine oxazolidinone dust or pressurized solvent splashes during reaction quenching. |
| Respiratory | N95 / P100 Respirator | ≥ 95% filtration efficiency (0.3 µm) | Necessary only if weighing bulk quantities outside a certified fume hood (face velocity 80-120 fpm) to prevent inhalation of aerosolized particulates. |
Operational Plan: CuAAC "Click" Coupling Protocol
The most prominent application for 3-(Prop-2-yn-1-yl)oxazolidin-2-one is its use in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles[1]. It is also utilized in advanced palladium-catalyzed intramolecular aminoalkynylation reactions[2].
To ensure a self-validating workflow, the following step-by-step methodology details the CuAAC protocol, explaining the mechanistic choices behind each step.
Step 1: Reagent Preparation & Solvent Selection In a clean, dry reaction vessel, dissolve 1.0 equivalent of 3-(Prop-2-yn-1-yl)oxazolidin-2-one and 1.0 equivalent of your target organic azide in a 1:1 mixture of tert-butanol and water. Scientific Rationale: The biphasic t -BuOH/H₂O system enhances the thermodynamic stability of the Cu-acetylide intermediate while ensuring the solubility of both the organic alkyne and the inorganic catalyst salts[3].
Step 2: Catalyst Initiation Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) directly to the stirring mixture.
Step 3: Reduction & Activation Dropwise, add 0.1 to 0.2 equivalents of freshly prepared aqueous Sodium Ascorbate. Scientific Rationale: Sodium ascorbate acts as a reducing agent to convert the inactive Cu(II) pre-catalyst into the active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling (Glaser coupling) of the propargyl oxazolidinone, ensuring high yields of the cross-coupled product[1].
Step 4: Reaction Monitoring Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 12 hours. The reaction is self-validating via a distinct color change (often turning from blue to pale yellow/green as Cu(I) is generated). Monitor the consumption of the alkyne via Thin Layer Chromatography (TLC)[3].
Step 5: Quenching and Extraction Upon completion, dilute the mixture with distilled water and extract three times with Dichloromethane (DCM)[3]. Wash the combined organic layers with brine. Scientific Rationale: The brine wash is critical; it breaks up stubborn emulsions formed by the tert-butanol and removes residual water-soluble ascorbate and copper salts.
Step 6: Purification Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triazole-oxazolidinone derivative[3].
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow and catalytic intermediates of the CuAAC reaction utilizing 3-(Prop-2-yn-1-yl)oxazolidin-2-one.
Figure 1: CuAAC workflow and catalytic intermediates for propargyl oxazolidinone.
Spill Management & Chemical Disposal Plan
Proper logistical planning for waste and spills prevents cross-contamination and dangerous chemical incompatibilities.
-
Solid Spills (Unreacted Compound): Do not dry sweep. Moisten the spilled 3-(Prop-2-yn-1-yl)oxazolidin-2-one with a minimal amount of water to suppress dust generation. Collect the material using a spark-proof tool and place it in a designated, sealable hazardous waste container.
-
Solvent Spills (During Reaction): If the alkyne is spilled while dissolved in DMF or DCM, immediately cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
-
Waste Segregation (Critical): Unreacted 3-(Prop-2-yn-1-yl)oxazolidin-2-one should be categorized as Halogen-Free Organic Waste . However, if the compound has undergone the extraction protocol described above using Dichloromethane (DCM), the resulting waste stream must be strictly segregated into Halogenated Organic Waste . Mixing halogenated extraction waste with standard ketone/alcohol waste streams can lead to exothermic reactions or facility-level disposal hazards.
References
- Source: nih.
- Source: benchchem.
- Source: mdpi.
Sources
- 1. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Ethynyl-3H-isobenzofuran-1-one|CAS 1179362-90-3 [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
